Product packaging for Migalastat Hydrochloride(Cat. No.:CAS No. 75172-81-5)

Migalastat Hydrochloride

Cat. No.: B043602
CAS No.: 75172-81-5
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-OLALXQGDSA-N
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Description

Migalastat hydrochloride is a potent and selective pharmacological chaperone for the treatment of amenable mutations in Fabry disease research. Its primary mechanism of action involves selectively and reversibly binding to the active sites of specific mutant forms of α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease. This binding stabilizes the mutant enzyme, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosomes. Within the acidic lysosomal environment, migalastat dissociates, allowing the now-stabilized enzyme to catabolize its substrate, globotriaosylceramide (GL-3). This unique mechanism offers a targeted approach to investigate the underlying pathology of Fabry disease and explore treatment strategies at a molecular level. For researchers in pharmacology, biochemistry, and rare genetic disorders, this compound is a critical tool for studying enzyme stabilization, lysosomal function, protein misfolding diseases, and the efficacy of small-molecule chaperones as potential therapeutics. This product is intended for research applications such as in vitro enzymatic assays, cell-based studies, and preclinical investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO4 B043602 Migalastat Hydrochloride CAS No. 75172-81-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-OLALXQGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026249
Record name Migalastat hydrochloride
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75172-81-5
Record name Migalastat hydrochloride
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Record name Migalastat Hydrochloride [USAN]
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Record name Migalastat hydrochloride
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Record name (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride
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Record name MIGALASTAT HYDROCHLORIDE
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Foundational & Exploratory

The Role of Migalastat as a Pharmacological Chaperone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the systemic accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3), causing progressive multi-organ damage. Migalastat represents a paradigm shift in the treatment of a subset of Fabry disease patients, functioning as a pharmacological chaperone. This oral small molecule selectively binds to the active site of certain mutant forms of α-Gal A, stabilizing their conformation in the endoplasmic reticulum and facilitating their trafficking to the lysosome. This guide provides an in-depth technical overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies relevant to the study of migalastat.

Introduction to Fabry Disease and Pharmacological Chaperones

Fabry disease is a rare, progressive genetic disorder characterized by a deficiency in the α-Gal A enzyme.[1] This enzyme is responsible for the breakdown of specific glycosphingolipids.[1] A lack of functional α-Gal A leads to the accumulation of these lipids in various cells and tissues, including blood vessels, kidneys, nerves, and the heart, resulting in a wide range of symptoms and significant morbidity.[1][2]

Many mutations in the GLA gene are missense mutations, which can result in the production of an α-Gal A enzyme that retains catalytic activity but is misfolded.[3] This misfolding leads to the protein being retained in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control system. Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these misfolded proteins, promoting their correct folding and subsequent trafficking to their intended cellular destination.[3][4][5]

Migalastat (1-deoxygalactonojirimycin) is an iminosugar analogue of the terminal galactose of Gb3.[3] It is the first and only approved oral pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations.[3][6] Amenable mutations are those that produce an α-Gal A enzyme that can be stabilized by migalastat, leading to increased enzyme activity in the lysosome.[7][8][9] It is estimated that 35% to 50% of individuals with Fabry disease may have mutations amenable to migalastat therapy.[1]

Mechanism of Action

Migalastat's therapeutic effect is rooted in its ability to act as a molecular scaffold for amenable mutant α-Gal A enzymes. The process can be broken down into several key steps:

  • Binding in the Endoplasmic Reticulum: After oral administration, migalastat is absorbed and distributed to various tissues.[3] Inside the cell, it binds selectively and reversibly to the active site of newly synthesized, misfolded α-Gal A in the neutral pH environment of the ER.[1][3]

  • Conformational Stabilization and Trafficking: This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control mechanisms and traffic through the Golgi apparatus to the lysosomes.[3][6][10]

  • Dissociation in the Lysosome: The lysosome has an acidic environment (pH ~4.5-5.0). This low pH, combined with the high concentration of the natural substrate Gb3, facilitates the dissociation of migalastat from the α-Gal A active site.[1][11]

  • Substrate Catabolism: Once freed from migalastat, the now correctly localized and functional α-Gal A can metabolize the accumulated Gb3 and lyso-Gb3, thereby reducing the cellular pathology associated with Fabry disease.[1][12]

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (pH ~7.4) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5) Misfolded_aGalA Misfolded Amenable α-Gal A Complex_ER Migalastat-α-Gal A Complex (Stabilized) Misfolded_aGalA->Complex_ER Binding & Stabilization Degradation Proteasomal Degradation Misfolded_aGalA->Degradation ER-Associated Degradation Migalastat_ER Migalastat Migalastat_ER->Complex_ER Binding & Stabilization Complex_Golgi Migalastat-α-Gal A Complex Complex_ER->Complex_Golgi Trafficking Complex_Lysosome Migalastat-α-Gal A Complex Complex_Golgi->Complex_Lysosome Trafficking Functional_aGalA Functional α-Gal A Complex_Lysosome->Functional_aGalA Dissociation (Low pH, Substrate) Migalastat_Lysosome Migalastat Complex_Lysosome->Migalastat_Lysosome Dissociation (Low pH, Substrate) Metabolites Metabolites Functional_aGalA->Metabolites Catabolism Gb3 Gb3 / lyso-Gb3 (Substrate) Gb3->Metabolites Catabolism

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of migalastat has been evaluated in several key clinical trials, primarily the FACETS (NCT00925301) and ATTRACT (NCT01218659) studies. These trials have provided crucial data on migalastat's effects on kidney function, cardiac parameters, and substrate reduction.

Pharmacokinetic Properties

Migalastat exhibits predictable pharmacokinetic properties suitable for an oral therapeutic.

ParameterValueReference
Bioavailability ~75%[3][11]
Time to Cmax (Median) 3.0 - 3.5 hours[3][13]
Plasma Protein Binding Not detected[3][11]
Elimination Half-life (t1/2) ~3 - 5 hours[3][11]
Metabolism Minimal (<15%)[11]
Excretion Primarily renal (~77% unchanged in urine)[11][14]
Dosing Regimen 123 mg (equivalent to 150 mg migalastat HCl) every other day[2][15][16]

Table 1: Pharmacokinetic parameters of migalastat.

Efficacy in Enzyme Replacement Therapy (ERT)-Naïve Patients (FACETS Trial)

The FACETS trial was a Phase 3, randomized, double-blind, placebo-controlled study in ERT-naïve patients. The primary endpoint was the proportion of patients with a ≥50% reduction in Gb3 inclusions in kidney interstitial capillaries (KICs).

ParameterMigalastat (Amenable)Placebo (Amenable)p-valueReference
Mean Change in Gb3 Inclusions per KIC (at 6 months) -0.25+0.07<0.05[17]
Plasma Lyso-Gb3 Reduction (at 6 months) Significant reductionNo significant change<0.05[6]

Table 2: Key efficacy outcomes from the FACETS trial in patients with amenable mutations.

Efficacy in ERT-Experienced Patients (ATTRACT Trial)

The ATTRACT trial was a Phase 3, randomized, open-label, active-controlled study comparing migalastat to ERT in patients previously treated with ERT.

Parameter (at 18 months)MigalastatERTReference
Annualized Change in eGFR (mL/min/1.73 m²) StableStable[6]
Change in Left Ventricular Mass Index (LVMi) (g/m²) Significant reductionNo significant change[6]
Composite Clinical Events (Renal, Cardiac, Cerebrovascular) 29%44%[17]

Table 3: Key efficacy outcomes from the ATTRACT trial.

Long-Term Effects on Renal and Cardiac Function

Long-term extension studies have demonstrated the durable effects of migalastat.

ParameterObservationDurationReference
Renal Function (eGFR) Remained stableUp to 30 months[15][18]
Cardiac Mass (LVMi) Decreased from baseline in patients with left ventricular hypertrophyUp to 30 months[15][18]
Composite Clinical Events 10% of patients experienced a new event during the open-label extension12 months (OLE)[15][18]

Table 4: Long-term outcomes from the ATTRACT open-label extension study.

Substrate Reduction in Preclinical Models

Studies in Fabry transgenic mice demonstrated significant reductions in lyso-Gb3.

Tissue% Reduction in Lyso-Gb3Reference
Kidney Up to 64%[16][19][20]
Heart Up to 59%[16][19][20]
Skin Up to 81%[16][19][20]

Table 5: Lyso-Gb3 reduction in Fabry transgenic mice treated with migalastat.

Key Experimental Protocols

Evaluating the activity of pharmacological chaperones like migalastat requires a suite of specialized in vitro and cell-based assays.

In Vitro Amenability Assay

This assay is crucial for identifying which GLA mutations are responsive to migalastat. It is typically performed using a human embryonic kidney (HEK) cell line.

Amenability_Assay_Workflow Start Start: Patient-derived GLA mutation Transfection 1. Transfect HEK-293 cells with plasmid expressing mutant α-Gal A Start->Transfection Culture 2. Culture cells with and without a specific concentration of migalastat (e.g., 10 µM) Transfection->Culture Lysis 3. Harvest and lyse cells to release intracellular proteins Culture->Lysis ActivityAssay 4. Measure α-Gal A enzyme activity using a fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) Lysis->ActivityAssay Analysis 5. Compare α-Gal A activity in migalastat-treated vs. untreated cells ActivityAssay->Analysis Decision Amenable? Analysis->Decision Amenable Amenable: ≥ 1.2-fold increase in activity OR ≥ 3% of wild-type activity Decision->Amenable Yes NonAmenable Non-Amenable Decision->NonAmenable No

Caption: Experimental workflow for the in vitro migalastat amenability assay.

Methodology:

  • Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. A plasmid containing the specific GLA mutation of interest is transfected into the cells.

  • Migalastat Incubation: The transfected cells are incubated in the presence or absence of a fixed concentration of migalastat (e.g., 10 µM) for a specified period (e.g., 48-72 hours).[9]

  • Cell Lysis: Cells are washed and then lysed using a suitable buffer to release the intracellular contents, including the α-Gal A enzyme.

  • Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside. The fluorescence of the cleaved product is quantified using a plate reader.

  • Data Analysis: A mutation is classified as "amenable" if there is a statistically significant increase in α-Gal A activity in the migalastat-treated cells compared to the untreated cells. The criteria for amenability are often defined as at least a 1.2-fold increase over baseline or an absolute activity of at least 3% of the wild-type α-Gal A activity.[9]

Western Blot for α-Gal A Protein Levels

Western blotting is used to assess the total cellular levels of the α-Gal A protein, providing insight into whether migalastat prevents its degradation.

Methodology:

  • Sample Preparation: Cells (e.g., patient-derived fibroblasts or transfected HEK cells) are cultured with and without migalastat. After treatment, cells are lysed, and total protein concentration is determined (e.g., via BCA assay).

  • SDS-PAGE: Equal amounts of total protein (e.g., 10-30 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for human α-Gal A.[22][23] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Quantification: Densitometry is used to quantify the intensity of the α-Gal A bands relative to the loading control. An increase in the α-Gal A band intensity in migalastat-treated cells suggests stabilization and rescue from degradation.

Immunofluorescence for α-Gal A Trafficking

Immunofluorescence (IF) microscopy is used to visualize the subcellular localization of α-Gal A and to confirm that migalastat facilitates its trafficking from the ER to the lysosome.[24][25]

Methodology:

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with or without migalastat.

  • Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with 0.1% saponin or 0.3% Triton X-100) to allow antibodies to enter the cell.[24]

  • Immunostaining:

    • The cells are incubated with a primary antibody against α-Gal A.

    • To identify specific organelles, co-staining is performed with antibodies against organelle markers, such as calnexin (ER marker) or LAMP1 (lysosomal marker).

    • After washing, cells are incubated with fluorescently-labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • Imaging: The coverslips are mounted on slides, and the cells are imaged using a fluorescence or confocal microscope.

  • Analysis: The images are analyzed for the co-localization of the α-Gal A signal with the ER and lysosomal markers. Successful chaperoning is indicated by a shift in the α-Gal A signal from co-localization with the ER marker in untreated cells to co-localization with the lysosomal marker in migalastat-treated cells.

Quantification of Gb3 and Lyso-Gb3

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 and lyso-Gb3 in biological matrices like plasma, urine, and tissue homogenates.[16][19]

Methodology:

  • Sample Preparation: An internal standard is added to the sample (e.g., plasma). Lipids are extracted using a solvent partition method (e.g., chloroform/methanol).

  • Chromatographic Separation: The extracted lipids are injected into a liquid chromatography system, where Gb3 and lyso-Gb3 are separated from other lipids based on their physicochemical properties.

  • Mass Spectrometry Detection: The separated lipids are ionized (e.g., using electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard for high specificity.

  • Quantification: The concentration of Gb3 or lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion

Migalastat exemplifies the potential of pharmacological chaperone therapy for the treatment of genetic protein misfolding diseases. Its mechanism of action, which involves the stabilization of amenable mutant α-Gal A enzymes to facilitate their proper trafficking and function, is a targeted approach that addresses the underlying molecular defect in a specific subset of Fabry disease patients. The robust preclinical and clinical data demonstrate its efficacy in reducing disease-specific substrates, maintaining organ function, and offering a convenient oral alternative to intravenous enzyme replacement therapy. The experimental protocols detailed herein provide a framework for the continued investigation of migalastat and the development of novel pharmacological chaperones for other conformational diseases.

References

An In-Depth Technical Guide to the Binding Affinity of Migalastat to Alpha-Galactosidase A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which leads to a deficiency of the enzyme alpha-galactosidase A (α-Gal A). This enzymatic deficiency causes the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues, leading to multi-organ pathology.[1] Migalastat (1-deoxygalactonojirimycin) is a pharmacological chaperone designed to treat Fabry disease in patients with specific, "amenable" mutations.[2][3] This technical guide provides a comprehensive overview of the binding affinity of Migalastat to α-Gal A, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Migalastat, an iminosugar analogue of the terminal galactose of Gb3, functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A.[1][2] This binding stabilizes the misfolded enzyme in the endoplasmic reticulum (ER), facilitating its proper trafficking to the lysosome.[2] Within the acidic environment of the lysosome and in the presence of high concentrations of substrate, Migalastat dissociates, allowing the restored enzyme to catabolize the accumulated Gb3.[2][4]

Quantitative Analysis of Binding Affinity and Chaperone Activity

The interaction between Migalastat and α-Gal A has been characterized by various binding affinity and activity parameters. These values are crucial for understanding the potency and efficacy of Migalastat as a pharmacological chaperone.

Binding Affinity Constants

The binding affinity of Migalastat for α-Gal A is a measure of the strength of the interaction between the drug and the enzyme. This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

ParameterValue (nM)Enzyme SourceNotes
Ki ~10Recombinant human α-Gal AHigh-affinity binding[1]
IC50 4,000α-Gal APotent inhibitor [ ]
Chaperone Activity (EC50)

The half-maximal effective concentration (EC50) reflects the concentration of Migalastat required to achieve 50% of the maximum increase in α-Gal A activity for a given mutant form. This parameter is a key indicator of the drug's effectiveness as a chaperone.

GLA Mutation TypeEC50 RangeNotes
Classic (early-onset) missense mutants 820 nM to >1 mMResponsiveness varies significantly among different mutations.[1]
Later-onset missense mutants 820 nM to >1 mMA high percentage (90%) of these mutants are responsive to Migalastat.[1]

Mechanism of Action and Experimental Workflow

The efficacy of Migalastat is fundamentally linked to its ability to act as a pharmacological chaperone. This involves a series of molecular events, from binding in the ER to dissociation in the lysosome. The determination of which patients are likely to respond to treatment relies on a specific in vitro assay.

Signaling Pathway of Migalastat as a Pharmacological Chaperone

The following diagram illustrates the mechanism of action of Migalastat. Misfolded α-Gal A is retained in the ER and targeted for degradation. Migalastat binds to amenable mutant forms of α-Gal A, stabilizing their conformation and allowing them to transit through the Golgi apparatus to the lysosomes. In the acidic lysosomal environment, Migalastat dissociates, and the active α-Gal A can then metabolize its substrate, Gb3.

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_aGalA Misfolded α-Gal A Stabilized_Complex Migalastat-α-Gal A Complex (Stabilized) Misfolded_aGalA->Stabilized_Complex Binding Degradation Proteasomal Degradation Misfolded_aGalA->Degradation ER-associated degradation (ERAD) Migalastat_ER Migalastat Migalastat_ER->Stabilized_Complex Trafficking_Complex Trafficking Complex Stabilized_Complex->Trafficking_Complex Trafficking Active_aGalA Active α-Gal A Trafficking_Complex->Active_aGalA Dissociation in acidic pH Migalastat_Lysosome Migalastat Trafficking_Complex->Migalastat_Lysosome Metabolism Gb3 Metabolism Active_aGalA->Metabolism Gb3 Gb3 (Substrate) Gb3->Metabolism

Mechanism of Migalastat as a pharmacological chaperone.
Experimental Workflow: In Vitro Amenability Assay

The determination of whether a patient's specific GLA mutation is "amenable" to Migalastat treatment is crucial. This is assessed using a validated Good Laboratory Practice (GLP) in vitro pharmacogenetics assay.[2] The workflow for this assay is depicted below.

Amenability_Assay_Workflow start Start: Patient-specific GLA mutation identified transfection Transfect HEK-293 cells with plasmid containing mutant GLA start->transfection incubation Incubate cells with 10 µmol/L Migalastat for 5 days transfection->incubation lysis Cell Lysis incubation->lysis activity_assay Measure α-Gal A activity in cell lysates lysis->activity_assay analysis Data Analysis: Compare activity with and without Migalastat activity_assay->analysis criteria Amenability Criteria: 1. ≥1.2-fold increase in activity 2. ≥3% of wild-type α-Gal A activity analysis->criteria amenable Amenable criteria->amenable Meets Criteria non_amenable Non-Amenable criteria->non_amenable Does Not Meet Criteria

Workflow of the GLP HEK-293 in vitro amenability assay.

Experimental Protocols

A detailed understanding of the methodologies used to generate the binding and activity data is essential for researchers in this field.

In Vitro GLP HEK Amenability Assay

This assay is the standard for determining if a GLA mutation is amenable to Migalastat therapy.[2]

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured under standard conditions.

  • Cells are transfected with a plasmid containing the specific GLA mutation of interest. A wild-type GLA plasmid and an empty vector are used as positive and negative controls, respectively.

2. Incubation with Migalastat:

  • Following transfection, the cells are incubated in the presence or absence of 10 µmol/L Migalastat for 5 days.[5] This concentration is representative of the average maximum plasma concentration observed in patients.[6]

3. Cell Lysis:

  • After the incubation period, the cells are harvested and lysed to release the intracellular proteins, including the α-Gal A enzyme.

4. α-Galactosidase A Activity Measurement:

  • The α-Gal A activity in the cell lysates is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside. The fluorescence generated is proportional to the enzyme activity.

5. Data Analysis and Amenability Criteria:

  • The α-Gal A activity of the mutant protein in the presence of Migalastat is compared to its baseline activity (without Migalastat) and to the activity of the wild-type enzyme.

  • A mutation is classified as "amenable" if it meets two criteria:

    • A relative increase in α-Gal A activity of at least 1.2-fold compared to baseline.[2]

    • An absolute α-Gal A activity level that is at least 3% of the wild-type enzyme activity.[2][5]

Determination of Binding Affinity (Ki and IC50)

Standard enzyme inhibition assays are employed to determine the Ki and IC50 values of Migalastat for α-Gal A.

1. Enzyme and Substrate Preparation:

  • Recombinant human α-Gal A is used as the enzyme source.

  • A suitable substrate, such as p-nitrophenyl-α-D-galactopyranoside or a fluorogenic substrate, is prepared in an appropriate buffer.

2. Inhibition Assay:

  • The enzyme is pre-incubated with varying concentrations of Migalastat.

  • The enzymatic reaction is initiated by the addition of the substrate.

  • The rate of product formation is measured over time using a spectrophotometer or fluorometer.

3. Data Analysis:

  • IC50 Determination: The reaction rates are plotted against the logarithm of the Migalastat concentration. The IC50 value is the concentration of Migalastat that inhibits the enzyme activity by 50%.

  • Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), Michaelis-Menten kinetics are performed at different substrate concentrations in the presence of various concentrations of Migalastat. The data are then fitted to the appropriate inhibition model. Migalastat is known to be a competitive inhibitor of α-Gal A.[1]

Conclusion

Migalastat represents a targeted therapeutic approach for Fabry disease, leveraging a deep understanding of protein folding and enzyme kinetics. Its high-affinity, reversible binding to amenable mutant forms of α-galactosidase A allows it to function as an effective pharmacological chaperone, restoring enzyme activity and reducing substrate accumulation. The quantitative data on its binding affinity and the well-defined protocol for assessing amenability provide a solid foundation for its clinical use and for the ongoing research and development of novel therapies for lysosomal storage disorders. This technical guide serves as a resource for professionals in the field, offering a detailed overview of the critical parameters and methodologies related to the interaction of Migalastat with its target enzyme.

References

The Pharmacokinetic Profile of Migalastat in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacokinetic properties of migalastat, a pharmacological chaperone for the treatment of Fabry disease, as observed in preclinical animal models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of migalastat, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key processes.

Absorption

Migalastat is readily absorbed following oral administration in preclinical species. Studies in mice and rats have demonstrated good oral bioavailability.

Table 1: Oral Bioavailability of Migalastat in Preclinical Models

SpeciesDoseBioavailability (%)Tmax (h)Reference
Mouse100 mg/kg66 to >1000.25 - 1[1]
RatNot SpecifiedHigh0.25 - 1[1]
MonkeyNot SpecifiedNot Specified1 - 2[1]

Note: Tmax values represent the time to reach maximum plasma concentration.

Experimental Protocol: Oral Bioavailability Assessment in Mice

A representative experimental design to determine the oral bioavailability of migalastat in mice is outlined below.

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a brief fasting period before oral dosing.

2. Dosing:

  • Intravenous (IV) Administration: A single dose of migalastat (e.g., 5 mg/kg) is administered via the tail vein to a cohort of mice. The drug is typically dissolved in a sterile saline solution.

  • Oral (PO) Administration: A single dose of migalastat (e.g., 30 mg/kg) is administered by oral gavage to a separate cohort of mice.[2][3][4] The drug is dissolved or suspended in a suitable vehicle, such as water or a 0.5% methylcellulose solution. Animals are fasted for approximately 4 hours prior to oral dosing.

3. Sample Collection:

  • Serial blood samples (approximately 50 µL) are collected from each mouse at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

  • Blood is collected via a suitable method, such as submandibular or saphenous vein puncture, into tubes containing an anticoagulant (e.g., EDTA).[6][7]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Migalastat concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including Area Under the Curve (AUC) and Clearance (CL), are calculated using non-compartmental analysis software.

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Distribution

Migalastat exhibits wide tissue distribution in preclinical models, including penetration of the blood-brain barrier.[9]

Table 2: Tissue Distribution of Migalastat in Mice

TissueConcentration Relative to PlasmaReference
KidneysHigh[4][8]
Small IntestineHigh[4][8]
HeartModerate[9]
LiverModerate[9]
SpleenModerate[9]
MuscleModerate[9]
SkinModerate[9]
BrainPresent[9]

Note: This table provides a qualitative summary of relative tissue concentrations based on available literature.

In vitro studies have shown that migalastat does not bind to plasma proteins.[9]

Experimental Protocol: Tissue Distribution Study in Rats

The following protocol describes a typical approach to assess the tissue distribution of migalastat.

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

2. Dosing:

  • A single oral dose of radiolabeled [14C]-migalastat or non-labeled migalastat (e.g., 50 mg/kg) is administered by oral gavage.[9]

3. Sample Collection:

  • At predetermined time points post-dose, animals are euthanized.

  • Blood is collected via cardiac puncture.

  • Tissues of interest (e.g., brain, heart, kidneys, liver, spleen, muscle, skin) are rapidly excised, rinsed, blotted dry, and weighed.[9][10]

  • Tissue samples are either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.

4. Sample Processing and Analysis:

  • For radiolabeled studies, tissue radioactivity is measured using a liquid scintillation counter.

  • For non-labeled studies, tissues are homogenized, and migalastat is extracted. Drug concentrations in tissue homogenates and plasma are determined by LC-MS/MS.[8]

Metabolism

Migalastat is not extensively metabolized. In vitro studies using human liver microsomes and hepatocytes have shown that it is not a substrate for cytochrome P450 enzymes.[9] The primary components found in plasma and excreta are unchanged migalastat.[1] Minor metabolites, such as dehydrogenated O-glucuronide conjugates, have been identified.[9]

Excretion

Migalastat is primarily eliminated from the body via the kidneys, with a significant portion of the administered dose recovered as unchanged drug in the urine.[1][6]

Table 3: Excretion of Migalastat in Preclinical and Human Studies

SpeciesRoute of ExcretionPercentage of DoseFormReference
HumanUrine~77%Unchanged[6]
HumanFeces~20%Unchanged and Metabolites[1][6]
RatFeces (major), Urine (minor)Not QuantifiedUnchanged and Metabolites[1]

Note: While rat data is included for context, the excretion profile in humans shows a greater reliance on renal clearance.

Visualizations

Mechanism of Action of Migalastat

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome mutant_aGalA Misfolded Mutant α-Gal A stabilized_complex Stabilized α-Gal A-Migalastat Complex mutant_aGalA->stabilized_complex Binding & Stabilization degradation Proteasomal Degradation mutant_aGalA->degradation ER-Associated Degradation (ERAD) migalastat_er Migalastat migalastat_er->stabilized_complex complex_lysosome Stabilized Complex stabilized_complex->complex_lysosome Trafficking functional_aGalA Functional α-Gal A complex_lysosome->functional_aGalA Dissociation (Low pH) migalastat_lysosome Migalastat complex_lysosome->migalastat_lysosome cleared_gl3 Substrate Clearance functional_aGalA->cleared_gl3 Catalysis excretion excretion migalastat_lysosome->excretion Excretion gl3 GL-3 (Substrate) gl3->cleared_gl3

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase acclimatization Animal Acclimatization (e.g., Mice, Rats) dosing Drug Administration (Oral Gavage) acclimatization->dosing sampling Serial Blood Sampling dosing->sampling tissue_harvest Tissue Harvesting (for distribution studies) sampling->tissue_harvest Optional sample_prep Plasma/Tissue Sample Preparation sampling->sample_prep tissue_harvest->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Parameter Calculation lcms_analysis->pk_modeling reporting Data Interpretation & Reporting pk_modeling->reporting

Caption: General experimental workflow for a preclinical oral pharmacokinetic study.

References

A Technical Guide to the Molecular Interactions of Migalastat with Mutant α-Galactosidase A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fabry Disease and Migalastat

Fabry disease is a progressive, X-linked lysosomal storage disorder arising from mutations in the galactosidase alpha (GLA) gene.[1] These mutations lead to a deficiency in the activity of the lysosomal enzyme α-galactosidase A (α-Gal A).[2][3] The primary function of α-Gal A is the catabolism of specific glycosphingolipids, most notably globotriaosylceramide (GL-3 or Gb3) and globotriaosylsphingosine (lyso-Gb3).[2] Reduced or absent enzyme activity results in the progressive accumulation of these substrates within lysosomes across various cell types, leading to cellular dysfunction and damage in critical organs, including the kidneys, heart, and central nervous system.[3]

Migalastat (brand name Galafold™) is an orally administered pharmacological chaperone developed for the long-term treatment of Fabry disease.[4][5] Structurally, it is an iminosugar analogue of the terminal D-galactose residue of GL-3.[4][6] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, migalastat functions by binding to and stabilizing specific mutant forms of the endogenous α-Gal A enzyme.[3][4] This therapeutic approach is only suitable for patients with GLA mutations that are deemed "amenable" to the chaperone's activity, which accounts for approximately 35% to 50% of the Fabry disease population.[2][5]

Mechanism of Action: A Chaperone-Mediated Rescue

The therapeutic effect of migalastat is rooted in its ability to act as a molecular chaperone, guiding misfolded but potentially catalytic mutant α-Gal A proteins to their correct cellular destination. The process can be delineated into several key steps:

  • Binding in the Endoplasmic Reticulum (ER): Certain missense mutations in the GLA gene result in the synthesis of α-Gal A proteins that, while retaining potential catalytic function, are unable to fold into their correct three-dimensional conformation.[1][5] These misfolded proteins are identified by the ER's quality control system and targeted for premature degradation. Migalastat, administered orally, is a small molecule that can penetrate the ER where it selectively and reversibly binds to the active site of these amenable mutant α-Gal A forms.[2][4][7]

  • Conformational Stabilization and Trafficking: The binding of migalastat stabilizes the mutant enzyme's conformation.[2][3][5] This stabilized enzyme-chaperone complex is no longer recognized as "misfolded" by the ER quality control machinery and is thus permitted to traffic correctly through the secretory pathway, from the ER to the Golgi apparatus and subsequently to the lysosomes.[2][4][8]

  • Dissociation and Enzyme Activation: The lysosome is characterized by an acidic environment (low pH) and a high concentration of endogenous substrates like GL-3.[4] This combination facilitates the dissociation of migalastat from the α-Gal A active site.[2][4][5]

  • Substrate Catabolism: Once freed from its chaperone, the rescued α-Gal A enzyme can perform its intended function: the catabolism of accumulated GL-3 and related glycosphingolipids within the lysosome.[2] Following its dissociation, migalastat is rapidly cleared from the cell and primarily excreted in the urine.[4][6][9]

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Mutant_mRNA Mutant GLA mRNA Ribosome Ribosome Mutant_mRNA->Ribosome Translation Misfolded_Protein Misfolded α-Gal A (Amenable Mutant) Ribosome->Misfolded_Protein Synthesis Degradation Proteasomal Degradation Misfolded_Protein->Degradation ER Quality Control Stabilized_Complex Stabilized α-Gal A- Migalastat Complex Misfolded_Protein->Stabilized_Complex Binding & Stabilization Migalastat_ER Migalastat Migalastat_ER->Stabilized_Complex Golgi Trafficking & Maturation Stabilized_Complex->Golgi Transport Active_Enzyme Active α-Gal A Golgi->Active_Enzyme Delivery to Lysosome Migalastat_Lysosome Migalastat Active_Enzyme->Migalastat_Lysosome Dissociation Breakdown GL-3 Catabolism Active_Enzyme->Breakdown Excretion Excretion Migalastat_Lysosome->Excretion Dissociation GL3_Substrate GL-3 Substrate GL3_Substrate->Breakdown

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Quantitative Data and Amenability Criteria

The efficacy of migalastat is entirely dependent on the specific GLA mutation. A standardized, good laboratory practice (GLP)-validated in vitro assay is used to classify mutations as "amenable" or "non-amenable".[4][7] This classification is based on quantitative thresholds for the increase in α-Gal A activity in the presence of migalastat.

Table 1: Definition of an Amenable GLA Mutation

This table summarizes the criteria used in the standard GLP HEK-293 cell-based assay to determine if a mutant α-Gal A enzyme is responsive to migalastat.[1][4][7][8]

ParameterCriterionDescription
Relative Activity Increase ≥ 1.2-fold over baselineThe enzyme activity in the presence of migalastat must be at least 20% higher than the baseline activity of the mutant enzyme alone.
Absolute Activity Increase ≥ 3.0% of wild-typeThe absolute activity of the mutant enzyme with migalastat must reach at least 3% of the activity level of the normal, wild-type enzyme.
Assay Concentration 10 µmol/L migalastatThis concentration corresponds to the approximate mean maximum plasma concentration observed in patients.[9]
Table 2: Summary of Biochemical and Clinical Responses to Migalastat

This table presents key quantitative data from preclinical and clinical studies, demonstrating the molecular and physiological impact of migalastat on amenable mutations.

ParameterValue / FindingContext / Source
Inhibitory Potency (IC₅₀) 4 µMThe concentration of migalastat required to inhibit 50% of α-Gal A enzyme activity in vitro.[5]
α-Gal A Activity Increase (WBCs) Twofold greater increase vs. 50 mg doseIn a Phase 1 trial, a 150 mg dose of migalastat hydrochloride significantly increased α-Gal A activity in white blood cell lysates.[4]
α-Gal A Activity Increase (Real-World) 0.13 to 0.21 nmol/min/mg proteinIncrease observed after 12 months of treatment in a prospective study.[4]
α-Gal A Activity Increase (Clinical Study) 0.06 to 0.2 nmol/minute/mg proteinSignificant increase observed after 1 year of open-label migalastat therapy.[10]
Plasma Lyso-Gb3 Reduction 10.9 ng/mL to 6.0 ng/mLReduction observed in therapy-naive patients after 1 year.[10]
Cardiac Mass Reduction 129.38 g/m² to 119.88 g/m²Significant reduction in left ventricular myocardial mass index after 3-6 months.[4]

Experimental Protocols

The characterization of migalastat's interaction with mutant α-Gal A relies on robust and validated experimental methodologies. The following sections detail the core protocols used to assess mutation amenability and enzyme activity.

The GLP HEK-293 Cell-Based Amenability Assay

This is the gold standard in vitro pharmacogenetic assay used to identify Fabry patients with amenable mutations who are eligible for migalastat therapy.[7][11]

Objective: To quantitatively determine if a specific GLA mutation produces an α-Gal A enzyme that responds to migalastat according to predefined criteria.

Methodology:

  • Vector Construction: The specific Fabry disease-causing mutation is introduced into a GLA-containing DNA plasmid.

  • Cell Transfection: Human Embryonic Kidney 293 (HEK-293) cells, which provide a reliable system for expressing human proteins, are transfected with the plasmid carrying the mutant GLA gene.[4][7]

  • Incubation with Migalastat: The transfected cells are divided into two populations. One is cultured in standard medium (baseline), and the other is cultured in a medium containing 10 µmol/L of migalastat.[1][7]

  • Cell Lysis: After a defined incubation period, the cells are harvested and lysed to release their intracellular contents, including the expressed α-Gal A enzyme.

  • Enzyme Activity Measurement: The α-Gal A activity in the cell lysates from both the treated and untreated populations is measured using a sensitive fluorometric assay (see Protocol 4.2).[7][12]

  • Data Analysis: The activity of the migalastat-treated sample is compared to the baseline sample and to the activity of wild-type α-Gal A. The results are then evaluated against the established amenability criteria (Table 1).[4][8]

Amenability_Workflow cluster_culture Cell Culture Incubation cluster_analysis Data Analysis & Criteria Application start Start: Specific GLA Mutation Identified plasmid Construct Expression Plasmid with Mutant GLA Gene start->plasmid transfection Transfect HEK-293 Cells with Mutant Plasmid plasmid->transfection control_culture Culture without Migalastat (Baseline Control) transfection->control_culture treated_culture Culture with 10 µM Migalastat (Test Condition) transfection->treated_culture lysis Harvest and Lyse Cells control_culture->lysis treated_culture->lysis assay Measure α-Gal A Activity (Fluorometric Assay) lysis->assay calc_relative Calculate Relative Increase: (Treated / Baseline) assay->calc_relative calc_absolute Calculate Absolute Increase: (% of Wild-Type Activity) assay->calc_absolute decision Is Relative Increase ≥ 1.2-fold AND Is Absolute Increase ≥ 3.0%? calc_relative->decision calc_absolute->decision amenable Result: Mutation is AMENABLE decision->amenable Yes non_amenable Result: Mutation is NON-AMENABLE decision->non_amenable No

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Migalastat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and purification of migalastat hydrochloride, a pharmacological chaperone for the treatment of Fabry disease. The protocols described herein are based on established chemical synthesis routes and purification methodologies.

Overview of this compound

This compound is the hydrochloride salt of migalastat, an iminosugar that acts as a pharmacological chaperone for the enzyme alpha-galactosidase A (α-Gal A).[1] Its chemical name is (2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride.[2] The compound is a white to almost white crystalline solid and is freely soluble in aqueous media between pH 1.2 and 7.5.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₃NO₄•HCl[2]
Molecular Mass199.63 g/mol [2]
AppearanceWhite to almost white crystalline solid[2][3][4]
SolubilityFreely soluble in aqueous media (pH 1.2-7.5)[2][3][4]
Melting Point160-162 °C[5]

Synthesis of this compound

Multiple synthetic routes to migalastat have been described in the literature, often starting from carbohydrates like D-galactose.[6][7] A common strategy involves the formation of a protected piperidine ring system followed by deprotection and salt formation. The following protocol outlines a representative multi-step chemical synthesis.

Logical Relationship of Synthesis Stages

Synthesis_Stages Start Starting Material (e.g., D-(+)-galactose) Stage1 Stage 1: Protection of Hydroxyl Groups Start->Stage1 Stage2 Stage 2: Introduction of Nitrogen and Ring Formation Stage1->Stage2 Stage3 Stage 3: Reduction and Deprotection Stage2->Stage3 Stage4 Stage 4: Salt Formation and Isolation Stage3->Stage4 End This compound Stage4->End

Caption: High-level overview of the chemical synthesis stages for this compound.

Experimental Protocol: Chemical Synthesis

A detailed, multi-stage synthesis of this compound is outlined below, based on principles described in various patents.[8]

Stage 1: Synthesis of Intermediate 1 (Protected Galactose Derivative)

  • Reaction Setup: In a suitable reaction vessel, dissolve D-(+)-galactose in a solvent such as pyridine.

  • Protection: Add a protecting group reagent, for example, pivaloyl chloride, portion-wise at a controlled temperature (e.g., 0-5 °C) to protect the hydroxyl groups.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, quench the reaction with an appropriate reagent (e.g., water or methanol). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude protected galactose derivative.

  • Purification: Purify the crude product by crystallization or column chromatography.

Stage 2: Synthesis of Intermediate 2 (Azide Formation and Rearrangement)

  • Reaction Setup: Dissolve the protected galactose derivative in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Azide Introduction: Treat the solution with an azide source, such as sodium azide, in the presence of a reagent that facilitates the conversion of a hydroxyl group to a leaving group (e.g., triphenylphosphine and diethyl azodicarboxylate - a Mitsunobu reaction).

  • Rearrangement and Hydrogenation: The resulting azido-sugar can undergo reduction of the azide to an amine and subsequent intramolecular reductive amination to form the piperidine ring. This can be achieved using a reducing agent like hydrogen gas with a palladium catalyst.[8]

  • Work-up and Isolation: After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the crude piperidine intermediate.

Stage 3: Deprotection to form Migalastat Free Base

  • Reaction Setup: Dissolve the protected piperidine intermediate in a suitable solvent, such as methanol.

  • Deprotection: Add a reagent to remove the pivaloyl protecting groups, for example, sodium methoxide in methanol.[8]

  • Reaction Monitoring: Monitor the deprotection by TLC or HPLC until all protecting groups are removed.

  • Neutralization and Isolation: Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) and then concentrate the solution. The crude migalastat free base can be isolated after appropriate work-up.

Stage 4: Formation of this compound

  • Salt Formation: Dissolve the crude migalastat free base in a suitable solvent, such as water or an alcohol/water mixture.

  • Acidification: Add a stoichiometric amount of hydrochloric acid to the solution.[8]

  • Crystallization: Induce crystallization by cooling the solution or by adding an anti-solvent (e.g., ethanol).

  • Isolation and Drying: Collect the crystalline this compound by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum to a constant weight.

Purification of this compound

The purification of this compound is crucial to achieve the high purity required for pharmaceutical applications. A multi-step crystallization process is commonly employed.

Experimental Workflow: Purification by Recrystallization

Purification_Workflow Start Crude Migalastat HCl Dissolution1 Dissolve in Water (at elevated temperature) Start->Dissolution1 Crystallization1 Induce First Crystallization (add Ethanol) Dissolution1->Crystallization1 Cooling1 Cool to Isolation Temperature Crystallization1->Cooling1 Filtration1 Filter and Wash with Ethanol Cooling1->Filtration1 Drying1 Dry the Crystals Filtration1->Drying1 Intermediate Intermediate Grade Migalastat HCl Drying1->Intermediate Dissolution2 Dissolve in Water (at elevated temperature) Intermediate->Dissolution2 Crystallization2a Induce Second Crystallization (add first portion of Ethanol) Dissolution2->Crystallization2a Hold Hold for a specified time Crystallization2a->Hold Crystallization2b Add second portion of Ethanol Hold->Crystallization2b Cooling2 Cool to Isolation Temperature Crystallization2b->Cooling2 Filtration2 Filter and Wash with Ethanol Cooling2->Filtration2 Drying2 Dry the Crystals Filtration2->Drying2 End High Purity Migalastat HCl Drying2->End

Caption: A two-step recrystallization workflow for the purification of this compound.

Experimental Protocol: Two-Step Recrystallization

This protocol is based on a method designed to produce highly purified, pharmaceutical-grade this compound.[8]

First Crystallization:

  • Dissolution: Dissolve the intermediate grade this compound in water at an elevated temperature (e.g., 70-80 °C) to form a slurry.

  • Crystallization Induction: Add ethanol to the slurry to induce crystallization.

  • Cooling: Cool the mixture to a specific isolation temperature (e.g., 20-25 °C).

  • Isolation: Filter the crystallized product.

  • Washing: Wash the filtered crystals with ethanol.

  • Drying: Dry the washed crystals under vacuum.

Second Crystallization:

  • Dissolution: Dissolve the dried crystals from the first crystallization in water at an elevated temperature.

  • Staged Crystallization:

    • Add a first portion of ethanol to induce crystallization.

    • Hold the mixture for a defined period (e.g., 5-60 minutes).[8]

    • Add a second portion of ethanol over a set period (e.g., 15-60 minutes).[8]

  • Cooling: Cool the slurry to the final isolation temperature.

  • Isolation: Filter the highly purified this compound.

  • Washing: Wash the crystals with ethanol.

  • Drying: Dry the final product under vacuum to yield pharmaceutical-grade this compound.

Quality Control and Data

The purity and identity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Methods for Quality Control

Analytical TechniquePurposeTypical SpecificationReference
HPLCAssay and Impurity Profile>99.5% Purity[7]
¹H-NMR, ¹³C-NMRStructural ConfirmationConcordant with reference spectrum[4][7]
Mass Spectrometry (MS)Molecular Weight ConfirmationConcordant with theoretical mass[4]
Infrared Spectroscopy (IR)IdentificationConcordant with reference spectrum[2][4]
X-ray Diffraction (XRD)Crystalline Form IdentificationConfirms Form 1[4][9]
Elemental AnalysisElemental CompositionConforms to theoretical values[4]

Table 3: Representative Yield and Purity Data

Synthesis/Purification StageParameterValueReference
Final step of a specific synthesisYield76%[9]
After RecrystallizationPurity (HPLC)>98%[7][9]
Pharmaceutical GradePurity (HPLC)>99.5%[7]
Impurity (Compound U)Limit≤ 0.4% area[8]
Impurity (Compound V)Limit≤ 0.4% area[8]
Impurity (Compound Y)Limit≤ 0.25% area[8]
Impurity (Compound W)Limit≤ 0.15% area[8]
Impurity (Compound BB)Limit≤ 0.3% area[8]
Residue on IgnitionLimit≤ 0.2% w/w[8]

Note: The specific yields and impurity profiles can vary depending on the exact synthetic route and purification conditions employed. The impurity limits presented are examples from a specific patented process.

References

Application Notes and Protocols for Studying Migalastat Efficacy in Animal Models of Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, leading to multi-organ pathology, including renal failure, cardiomyopathy, and cerebrovascular events.[1][2]

Migalastat is a pharmacological chaperone that functions by selectively and reversibly binding to the active site of amenable mutant forms of α-Gal A in the endoplasmic reticulum.[3] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to lysosomes, where it can catabolize Gb3 and lyso-Gb3.[3] Preclinical evaluation of migalastat efficacy is crucial for understanding its therapeutic potential and mechanism of action. This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of migalastat.

Animal Models for Migalastat Efficacy Studies

The most commonly utilized animal models for studying Fabry disease and the efficacy of migalastat are transgenic mouse models. These models are designed to replicate the genetic and pathological features of the human disease.

  • α-Galactosidase A Knockout Mice (GLAko): These mice have a complete deficiency of α-Gal A activity and exhibit a progressive accumulation of Gb3 in various tissues, including the kidney, heart, and liver. While they do not display all the overt clinical symptoms seen in human patients, they are a valuable tool for studying the biochemical and pathological consequences of Gb3 accumulation and the effects of therapies aimed at substrate reduction.[4]

  • Transgenic Mice Expressing Human Mutant α-Gal A (e.g., hR301Q α-Gal A Tg/KO): These models express a specific human mutant form of α-Gal A on a Gla knockout background. These mice are particularly useful for studying pharmacological chaperones like migalastat, as the expressed mutant enzyme may be amenable to stabilization by the drug.[3][5] These models often show a more robust phenotype compared to simple knockout models.

Data Presentation: Efficacy of Migalastat in Fabry Disease Mouse Models

The following tables summarize the quantitative data on the efficacy of migalastat in reducing substrate levels in relevant tissues of Fabry disease mouse models.

Table 1: Reduction of Globotriaosylceramide (Gb3) in Tissues of Fabry Disease Mouse Models Following Migalastat Treatment

TissueAnimal ModelMigalastat Dosage and Duration% Reduction in Gb3Reference
KidneyhR301Q α-Gal A Tg/KODose-optimized, less-frequent administrationSignificant Reduction[5]
HearthR301Q α-Gal A Tg/KODose-optimized, less-frequent administrationSignificant Reduction[5]
BrainhR301Q α-Gal A Tg/KOProlonged treatmentSignificant Reduction[4]
SkinhR301Q α-Gal A Tg/KOOral administrationNot specified[3]

Table 2: Reduction of Globotriaosylsphingosine (lyso-Gb3) in Tissues of Fabry Disease Mouse Models Following Migalastat Treatment

TissueAnimal ModelMigalastat Dosage and Duration% Reduction in lyso-Gb3Reference
KidneyTransgenic MiceOral administrationUp to 64%[6][7]
HeartTransgenic MiceOral administrationUp to 59%[6][7]
SkinTransgenic MiceOral administrationUp to 81%[6][7]
PlasmaHuman Patients (Phase 2)150 mg every other day (48 weeks)15% to 46%[6]

Experimental Protocols

Protocol for α-Galactosidase A (α-Gal A) Activity Assay in Mouse Tissue

This protocol is adapted from commercially available fluorometric assay kits.

Materials:

  • Mouse tissue (e.g., kidney, heart; 10 mg)

  • α-Gal Assay Buffer (ice-cold)

  • Dounce homogenizer

  • Microcentrifuge

  • 96-well plate (black, clear bottom)

  • Fluorometric plate reader

  • α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)

  • α-Gal Stop Buffer

  • 4-Methylumbelliferone (4-MU) Standard

Procedure:

  • Sample Preparation:

    • Homogenize 10 mg of tissue in 100 µL of ice-cold α-Gal Assay Buffer using a Dounce homogenizer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (tissue lysate).

    • Dilute the supernatant 10-20 fold in α-Gal Assay Buffer.

  • Assay:

    • Add 2-10 µL of diluted tissue lysate to wells of a 96-well plate. It is recommended to test multiple volumes to ensure readings are within the standard curve range.

    • Prepare a standard curve using the 4-MU Standard according to the kit manufacturer's instructions.

    • Prepare a Reagent Background Control well containing only the α-Gal Assay Buffer.

    • Prepare the α-Gal Substrate Working Solution according to the manufacturer's protocol.

    • Add 20 µL of the α-Gal Substrate Working Solution to each sample and control well (do not add to standard curve wells).

    • Mix well and incubate at 37°C for 2 hours, protected from light.

  • Measurement:

    • Add 200 µL of α-Gal Stop Buffer to all wells.

    • Measure the fluorescence intensity (Excitation = 360 nm, Emission = 445 nm) in a fluorometric plate reader.

  • Data Analysis:

    • Subtract the 0 standard reading from all standard readings to generate a standard curve.

    • Subtract the Reagent Background Control reading from all sample readings.

    • Apply the corrected sample fluorescence readings to the 4-MU standard curve to determine the amount of product formed (in pmol).

    • Calculate the α-Gal A activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Protocol for Globotriaosylceramide (Gb3) and Globotriaosylsphingosine (lyso-Gb3) Quantification by LC-MS/MS

This protocol outlines a general procedure for the quantification of Gb3 and lyso-Gb3 in mouse tissues.

Materials:

  • Mouse tissue (e.g., kidney, heart)

  • Homogenizer

  • Internal Standard (IS) solution (e.g., C17:0-Gb3 or lyso-Gb3-d5)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • LC-MS/MS system with a C4 or C18 column

Procedure:

  • Sample Preparation (Tissue):

    • Homogenize a known weight of tissue in an appropriate buffer.

    • Perform a protein concentration assay on the homogenate.

    • To a known amount of homogenate, add the internal standard.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., 2:1:0.3 v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analytes using a suitable gradient on a C4 or C18 column. Mobile phases typically consist of water and methanol with additives like formic acid and ammonium formate to improve ionization.

    • Detect and quantify Gb3 and lyso-Gb3 using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be used. For example, a transition for lyso-Gb3 could be m/z 787 > m/z 282.[5]

  • Data Analysis:

    • Generate a standard curve using known concentrations of Gb3 and lyso-Gb3 standards spiked with the internal standard.

    • Quantify the amount of Gb3 and lyso-Gb3 in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

    • Normalize the results to the initial tissue weight or protein concentration.

Protocol for Immunohistochemical (IHC) Staining of Gb3 in Mouse Tissue

This protocol is for the detection and localization of Gb3 in frozen or paraffin-embedded mouse tissue sections.

Materials:

  • Mouse tissue (e.g., kidney, heart)

  • Optimal Cutting Temperature (OCT) compound (for frozen sections)

  • Formalin or Paraformaldehyde (for paraffin sections)

  • Cryostat or Microtome

  • Histology slides

  • Primary antibody: anti-Gb3/CD77 antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Blocking buffer (e.g., PBS with bovine serum albumin and/or normal serum)

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Antigen retrieval solution (for paraffin sections, e.g., citrate buffer)

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure for Frozen Sections:

  • Tissue Preparation:

    • Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled with dry ice.

    • Store at -80°C until sectioning.

    • Cut 5-10 µm sections using a cryostat and mount on slides.

  • Staining:

    • Thaw slides at room temperature and fix with cold acetone or paraformaldehyde.

    • Wash with PBS.

    • Permeabilize with permeabilization buffer.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-Gb3 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash with PBS.

    • Counterstain nuclei with DAPI.

    • Mount with mounting medium.

Procedure for Paraffin-Embedded Sections:

  • Tissue Preparation:

    • Fix tissue in 10% neutral buffered formalin.

    • Dehydrate through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Cut 4-5 µm sections using a microtome and mount on slides.

  • Staining:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform heat-induced antigen retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

    • Follow steps for blocking, primary and secondary antibody incubation, and mounting as described for frozen sections.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Gb3 accumulation will be visible as fluorescent signals within the cells. The intensity and distribution of the signal can be qualitatively or semi-quantitatively assessed.

Mandatory Visualizations

migalastat_mechanism_of_action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_alphaGal Misfolded Amenable α-Gal A stable_complex Stabilized α-Gal A- Migalastat Complex misfolded_alphaGal->stable_complex Binding & Stabilization degradation Proteasomal Degradation misfolded_alphaGal->degradation ER-Associated Degradation (ERAD) migalastat Migalastat migalastat->stable_complex trafficking Vesicular Transport stable_complex->trafficking Trafficking active_alphaGal Active α-Gal A trafficking->active_alphaGal Delivery to Lysosome breakdown_products Breakdown Products active_alphaGal->breakdown_products Catabolism migalastat_released Migalastat (released) active_alphaGal->migalastat_released Dissociation Gb3 Gb3 Gb3->active_alphaGal lysoGb3 lyso-Gb3 lysoGb3->active_alphaGal

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

experimental_workflow cluster_analysis Efficacy Analysis cluster_biochem_assays cluster_histo_analysis animal_model Select Animal Model (e.g., hR301Q Tg/KO mice) treatment_groups Establish Treatment Groups (Vehicle vs. Migalastat) animal_model->treatment_groups dosing Administer Migalastat (Oral Gavage) treatment_groups->dosing endpoint Endpoint: Tissue & Plasma Collection dosing->endpoint biochemical Biochemical Assays endpoint->biochemical histological Histological Analysis endpoint->histological alpha_gal_assay α-Gal A Activity Assay biochemical->alpha_gal_assay lcms Gb3/lyso-Gb3 Quantification (LC-MS/MS) biochemical->lcms ihc Gb3 Immunohistochemistry histological->ihc data_analysis Data Analysis & Interpretation alpha_gal_assay->data_analysis lcms->data_analysis ihc->data_analysis

Caption: Experimental workflow for assessing migalastat efficacy in vivo.

fabry_pathophysiology cluster_cause Primary Defect cluster_accumulation Substrate Accumulation cluster_downstream Downstream Pathological Pathways cluster_organ_damage Organ Damage gla_mutation GLA Gene Mutation alpha_gal_deficiency α-Gal A Deficiency gla_mutation->alpha_gal_deficiency gb3_accumulation Gb3 Accumulation alpha_gal_deficiency->gb3_accumulation lyso_gb3_accumulation lyso-Gb3 Accumulation alpha_gal_deficiency->lyso_gb3_accumulation inflammation Inflammation (TLR4/NF-κB activation) gb3_accumulation->inflammation autophagy Altered Autophagy (mTOR dysregulation) gb3_accumulation->autophagy mitochondrial Mitochondrial Dysfunction & Oxidative Stress gb3_accumulation->mitochondrial endothelial Endothelial Dysfunction gb3_accumulation->endothelial lyso_gb3_accumulation->inflammation lyso_gb3_accumulation->autophagy lyso_gb3_accumulation->mitochondrial lyso_gb3_accumulation->endothelial renal Renal Failure inflammation->renal cardiac Cardiomyopathy inflammation->cardiac cerebrovascular Cerebrovascular Events inflammation->cerebrovascular autophagy->renal autophagy->cardiac mitochondrial->renal mitochondrial->cardiac endothelial->renal endothelial->cardiac endothelial->cerebrovascular

Caption: Downstream signaling pathways affected by Gb3/lyso-Gb3 accumulation.

References

Application Notes and Protocols for High-Throughput Screening of Pharmacological Chaperones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Promise of Pharmacological Chaperones

Protein misfolding is a central pathological mechanism in a wide array of human diseases, ranging from rare genetic disorders like Fabry disease to neurodegenerative conditions such as Alzheimer's and Parkinson's disease.[1] Pharmacological chaperones are small molecules that represent a promising therapeutic strategy for these "conformational diseases."[2] Unlike traditional enzyme replacement therapies, which introduce a functional version of a deficient protein, pharmacological chaperones bind to and stabilize misfolded endogenous proteins, thereby facilitating their correct folding, trafficking, and function.[1][3]

Migalastat (1-deoxygalactonojirimycin), an approved therapy for Fabry disease, exemplifies the success of this approach.[4] It binds to amenable mutant forms of the enzyme alpha-galactosidase A (α-Gal A), stabilizing them in the endoplasmic reticulum (ER), and enabling their transport to the lysosome where they can catabolize their substrate, globotriaosylceramide (Gb3).[5][6] The discovery and development of migalastat and other pharmacological chaperones rely heavily on robust high-throughput screening (HTS) methodologies designed to identify small molecules that can effectively rescue misfolded proteins.[7]

These application notes provide a detailed overview and experimental protocols for the high-throughput screening of pharmacological chaperones, with a focus on methodologies applicable to the discovery of molecules like migalastat.

II. High-Throughput Screening (HTS) Strategies for Pharmacological Chaperone Discovery

The primary goal of an HTS campaign for pharmacological chaperones is to identify "hit" compounds that stabilize a target protein from a large chemical library.[8] This process typically involves miniaturized, automated assays that are rapid, reproducible, and cost-effective.[8][9] The screening cascade often employs a combination of in vitro and cell-based assays to identify and validate potential therapeutic candidates.

A general workflow for an HTS campaign to discover pharmacological chaperones is as follows:

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Primary Hits Primary Hits HTS Assay->Primary Hits Dose-Response Dose-Response Primary Hits->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Confirmed Hits Confirmed Hits Orthogonal Assays->Confirmed Hits SAR Studies SAR Studies Confirmed Hits->SAR Studies In vivo Models In vivo Models SAR Studies->In vivo Models Candidate Drug Candidate Drug In vivo Models->Candidate Drug

Caption: General HTS workflow for pharmacological chaperone discovery.

III. Key Experimental Protocols

A. In Vitro Screening: Thermal Shift Assay (TSA)

The Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a powerful and widely used primary screening method to identify compounds that bind to and stabilize a target protein.[10] The principle of the assay is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[10] This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[11]

Protocol: High-Throughput Thermal Shift Assay

  • Reagent Preparation:

    • Target Protein: Purify the recombinant target protein to >95% purity. Dialyze against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration for the assay is typically 2-5 µM.[10]

    • Fluorescent Dye: Prepare a working stock of a thermal shift dye (e.g., SYPRO Orange) at 50x concentration in the assay buffer. The final concentration in the assay is typically 5x.[11]

    • Compound Library: Prepare a compound library in 384-well plates at a concentration of 1 mM in DMSO. For the primary screen, a final compound concentration of 10 µM is common.

  • Assay Procedure (384-well format):

    • Dispense 100 nL of each compound from the library plate to the corresponding wells of a 384-well PCR plate using an acoustic liquid handler.

    • Prepare a master mix of the target protein and fluorescent dye in the assay buffer.

    • Dispense 10 µL of the protein-dye master mix into each well of the assay plate.

    • Seal the plate with an optically clear seal.

    • Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure mixing.

  • Thermal Denaturation and Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to acquire fluorescence data (using the appropriate excitation/emission wavelengths for the dye, e.g., 490 nm/575 nm for SYPRO Orange) over a temperature gradient.

    • A typical temperature ramp is from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[12]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature for each well.

    • Determine the Tm for each curve, which is the temperature at the midpoint of the unfolding transition. This can be calculated from the maximum of the first derivative of the melting curve.

    • A positive "hit" is a compound that induces a significant increase in the Tm of the target protein compared to the DMSO control (e.g., ΔTm > 2°C).

Data Presentation: Thermal Shift Assay HTS Data

ParameterValueReference
HTS Format 384-well plates[12]
Target Protein Concentration 2 µM[10]
Compound Concentration 10 µM[12]
Number of Compounds Screened 10,000[7]
Positive Control Known binder (e.g., Migalastat for α-Gal A)
Negative Control DMSO[12]
Hit Criteria ΔTm > 2°C
Hit Rate 0.5 - 2%
Z'-factor > 0.5[9]
B. Cell-Based Screening: Rescuing Protein Trafficking

Cell-based assays are crucial secondary screens to confirm that hit compounds from the primary screen are active in a cellular context.[13] These assays are designed to measure the ability of a compound to rescue the trafficking of a misfolded mutant protein from the ER to its correct subcellular localization, such as the lysosome for α-Gal A.[3]

Protocol: Cell-Based Reporter Assay for Protein Trafficking

  • Cell Line Generation:

    • Generate a stable cell line expressing a mutant form of the target protein fused to a reporter protein (e.g., luciferase or a fluorescent protein). The mutation should cause the protein to be retained in the ER.

  • Assay Procedure (384-well format):

    • Seed the engineered cells into 384-well, clear-bottom plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with the hit compounds at various concentrations (typically a 10-point dose-response curve ranging from 0.1 nM to 100 µM).

    • Include positive (e.g., known chaperone) and negative (DMSO) controls on each plate.

    • Incubate the cells for a period sufficient to allow for protein refolding and trafficking (e.g., 24-48 hours).

  • Signal Detection and Data Acquisition:

    • For luciferase reporter assays, lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader.

    • For fluorescent protein-based assays, measure the fluorescence intensity in the target organelle (e.g., lysosomes, which can be co-stained with a specific marker) using a high-content imaging system.

  • Data Analysis:

    • Normalize the reporter signal to cell viability (which can be assessed in a parallel assay).

    • Plot the normalized reporter signal as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration at which 50% of the maximal response is observed).

    • Active compounds will show a dose-dependent increase in the reporter signal.

Data Presentation: Cell-Based HTS Dose-Response Data

Compound IDEC50 (µM)Max Response (% of Control)Hill Slope
Hit 1 0.5851.2
Hit 2 2.1701.0
Hit 3 8.9550.9
Migalastat 0.2951.1

IV. Signaling Pathways and Molecular Mechanisms

A. The ER Quality Control and Protein Folding Pathway

Newly synthesized glycoproteins, such as α-Gal A, enter the ER where they undergo folding assisted by a sophisticated quality control (QC) system.[6] This system ensures that only correctly folded proteins are trafficked to the Golgi apparatus, while misfolded proteins are retained and eventually targeted for degradation.[14] Pharmacological chaperones act within this pathway to promote the proper folding of amenable mutant proteins.

ER_QC_Pathway cluster_0 Endoplasmic Reticulum Nascent Polypeptide Nascent Polypeptide Chaperone Binding Chaperone Binding Nascent Polypeptide->Chaperone Binding Folding Misfolded Protein Misfolded Protein Misfolded Protein->Chaperone Binding Refolding Cycle ERAD ER-Associated Degradation Misfolded Protein->ERAD Terminal Misfolding Correctly Folded Protein Correctly Folded Protein Golgi Apparatus Golgi Apparatus Correctly Folded Protein->Golgi Apparatus Trafficking Chaperone Binding->Misfolded Protein Incorrect Folding Chaperone Binding->Correctly Folded Protein Correct Folding Pharmacological Chaperone Pharmacological Chaperone Pharmacological Chaperone->Misfolded Protein Stabilization

Caption: ER quality control pathway for glycoproteins.
B. Lysosomal Trafficking of α-Galactosidase A

Once correctly folded in the ER, α-Gal A is transported to the Golgi apparatus where it is modified with mannose-6-phosphate (M6P) residues.[15] These M6P tags are recognized by M6P receptors in the trans-Golgi network, which mediate the transport of α-Gal A to the lysosomes via the endosomal pathway.[16][17] In the acidic environment of the lysosome, α-Gal A dissociates from the M6P receptor and can then degrade its substrates.[16]

Lysosomal_Trafficking ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Trafficking TGN Trans-Golgi Network Golgi->TGN M6P Tagging Endosome Endosome TGN->Endosome Vesicular Transport (with M6P Receptor) Endosome->TGN Receptor Recycling Lysosome Lysosome Endosome->Lysosome Maturation

Caption: Mannose-6-phosphate pathway for lysosomal enzyme trafficking.

V. HTS Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any HTS campaign. The Z'-factor is a statistical parameter commonly used to assess the quality of an HTS assay.[9] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]

Z'-factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • σp = standard deviation of the positive control

  • σn = standard deviation of the negative control

  • µp = mean of the positive control

  • µn = mean of the negative control

For hit confirmation, dose-response curves are generated for active compounds to determine their potency (EC50 or IC50) and efficacy (maximal effect).[18] This data is critical for prioritizing hits for further development and lead optimization.

VI. Conclusion

High-throughput screening is an indispensable tool for the discovery of novel pharmacological chaperones. The combination of robust in vitro and cell-based assays, coupled with rigorous data analysis, provides a powerful platform for identifying and validating small molecules with the potential to treat a wide range of protein misfolding diseases. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals embarking on the exciting journey of pharmacological chaperone discovery.

References

Troubleshooting & Optimization

Migalastat hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the aqueous solubility of migalastat hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue?

A1: this compound is described as being freely soluble in aqueous media across a pH range of 1.2 to 7.5.[1][2][3][4] If you are experiencing dissolution issues, consider the following:

  • pH Verification: Ensure the final pH of your buffer is within the 1.2 to 7.5 range after the addition of all components.

  • Compound Saturation: Although highly soluble, you may be attempting to create a solution that exceeds its thermodynamic solubility limit. Refer to the solubility data table below.

  • Buffer Composition: While this compound is soluble in standard buffers, ensure there are no unusual components in your specific buffer system that might interact with the compound.

Q2: My solubility measurements are inconsistent across experiments. What are the potential sources of variability?

A2: Inconsistent results in solubility studies can often be traced to methodological variances. Key areas to review include:

  • Equilibration Time: Ensure that the solution has reached equilibrium. For highly soluble compounds, this may be relatively quick, but insufficient incubation time can lead to an underestimation of solubility. A standard practice is to agitate the suspension for at least 24 hours.

  • Temperature Control: Solubility is temperature-dependent. Maintain a consistent and accurately controlled temperature throughout the experiment.

  • Solid-Phase Separation: The method used to separate undissolved solid from the saturated solution is critical. Inefficient filtration or centrifugation can lead to the carryover of fine particles, resulting in an overestimation of solubility.

  • pH Stability: Verify the pH of the solution at the end of the experiment to ensure it has not drifted significantly.

Q3: Can I use a DMSO stock solution to prepare my aqueous solutions?

A3: While it is a common practice for poorly soluble compounds, it is generally not necessary for this compound due to its high aqueous solubility. If you must use a DMSO stock, be mindful that the final concentration of DMSO in your aqueous buffer should be low (typically <1%) to avoid co-solvent effects that could alter the solubility.

Q4: How should I quantify the concentration of dissolved this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for quantifying the concentration of migalastat in solution. An LC-MS/MS method has also been noted for the analysis of migalastat in plasma and can be adapted for solubility studies.[2] Ensure your analytical method is properly validated for linearity, accuracy, and precision in the buffer system you are using.

Quantitative Solubility Data

The solubility of this compound is consistently high across the physiological pH range.

Buffer SystempHTemperature (°C)Solubility (mg/mL)
Hydrochloric Acid1.215 to 25> 500
Phthalate Buffer4.615 to 25> 500
Phosphate Buffer6.815 to 25> 500
Phosphate Buffer7.515 to 25> 500

This data is compiled from publicly available product monographs.

Experimental Protocols

Protocol: Equilibrium Solubility Determination using the Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline) and adjust the pH to the target value (e.g., 7.4).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of the prepared buffer in a suitable vessel (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Seal the vessel and place it in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid. Carefully collect the supernatant for analysis.

    • Filtration: Filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter). Discard the initial volume of the filtrate to saturate any potential binding sites on the filter.

  • Quantification:

    • Dilute the clear, saturated supernatant with the appropriate mobile phase or buffer to a concentration within the calibrated range of your analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Visualizations

experimental_workflow Experimental Workflow: Equilibrium Solubility prep 1. Buffer Preparation (Adjust pH) add 2. Add Excess Migalastat HCl prep->add Known volume equil 3. Equilibration (24h shaking at constant T) add->equil separate 4. Phase Separation (Centrifuge or Filter) equil->separate quant 5. Quantification (HPLC Analysis) separate->quant Saturated supernatant calc 6. Calculate Solubility quant->calc

Caption: Workflow for determining equilibrium solubility.

ph_solubility_relationship Migalastat HCl Solubility vs. pH cluster_ph pH Range cluster_sol Solubility Profile ph1 pH 1.2 - 7.5 sol_high High Solubility (> 500 mg/mL) ph1->sol_high Freely Soluble ph2 > pH 7.5 sol_unknown Solubility Not Defined (Potential for Decrease) ph2->sol_unknown pKa ~7.47

Caption: pH effect on Migalastat HCl solubility.

References

Technical Support Center: Optimizing Migalastat in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for migalastat in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for migalastat in cell culture?

Migalastat is a pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the enzyme α-galactosidase A (α-Gal A).[1][2] This binding occurs in the endoplasmic reticulum (ER) and stabilizes the misfolded enzyme, preventing its premature degradation and facilitating its proper trafficking to the lysosome.[2] Once in the acidic environment of the lysosome, migalastat dissociates, allowing the now correctly folded α-Gal A to perform its function of breaking down substrates like globotriaosylceramide (GL-3).[1]

Q2: What is the standard cell line and migalastat concentration used for in vitro amenability studies?

The established method for determining if a specific GLA mutation is amenable to migalastat treatment is the Good Laboratory Practice (GLP)-validated Human Embryonic Kidney (HEK)-293 cell-based assay.[3][4][5][6] In this assay, HEK-293 cells are transfected with a plasmid expressing the mutant GLA gene. The standard concentration of migalastat used for incubation is 10 µM.[3][5]

Q3: What is the recommended incubation time for migalastat in cell culture?

The standard protocol for the GLP-HEK amenability assay specifies a 5-day (120-hour) incubation period with 10 µM migalastat.[3] This extended incubation time is thought to be necessary to allow for sufficient accumulation of the stabilized α-Gal A enzyme to produce a detectable increase in activity, particularly in a high-throughput, 96-well plate format.[3]

Q4: Why is a washout step necessary after migalastat incubation?

A washout step is critical because migalastat is a competitive inhibitor of the α-Gal A enzyme.[2][3] If residual migalastat is present in the cell lysate during the enzyme activity assay, it will bind to the active site of the rescued α-Gal A and interfere with the measurement, leading to an underestimation of the enzyme's true activity. The standard GLP-HEK assay protocol includes a 2-hour washout period.[3]

Q5: Are there any known off-target effects of migalastat in cell culture?

Migalastat is an iminosugar, a class of compounds that can inhibit other glycosidases.[3][7] While migalastat is highly specific for α-Gal A, at high concentrations, iminosugars can have off-target effects on other cellular glycosidases, which could potentially impact glycoprotein processing and folding.[3] However, at the standard 10 µM concentration used in the amenability assay, significant off-target effects are not widely reported.

Troubleshooting Guide

Issue 1: Low or no increase in α-Gal A activity with a known amenable mutation.

  • Possible Cause 1: Suboptimal Incubation Time.

    • Troubleshooting: While the standard is 5 days, for some highly responsive mutations, a shorter incubation of 3-4 days might be sufficient. Conversely, for weakly responsive mutations, ensuring the full 5-day incubation is crucial. Extending the incubation beyond 5 days is not standard practice and may risk cytotoxicity.

  • Possible Cause 2: Inefficient Washout.

    • Troubleshooting: Residual migalastat will inhibit the enzyme activity assay. Ensure your washout protocol is thorough. Increase the number of washes with fresh, pre-warmed culture medium or PBS. See the detailed experimental protocol below for a recommended washout procedure.

  • Possible Cause 3: Low Transfection Efficiency.

    • Troubleshooting: The expression level of the mutant α-Gal A can impact the final activity reading. Optimize your transfection protocol for HEK-293 cells. It is recommended to include a method to assess transfection efficiency, such as co-transfection with a reporter plasmid (e.g., GFP) or using qPCR to measure the amount of transfected plasmid DNA.[4]

  • Possible Cause 4: Poor Cell Health.

    • Troubleshooting: HEK-293 cells should be healthy and in the logarithmic growth phase at the time of transfection and treatment. High cell density or nutrient depletion can affect protein expression and folding. Ensure proper cell culture maintenance.

Issue 2: High background α-Gal A activity in mock-transfected or untransfected cells.

  • Possible Cause: Endogenous α-Gal A Activity.

    • Troubleshooting: HEK-293 cells have endogenous α-Gal A activity.[3] It is essential to subtract the background activity from mock-transfected (empty vector) cells from the activity measured in cells expressing the mutant protein. For more sensitive assays, consider using a GLA-knockout HEK-293 cell line.[3]

Issue 3: Observed Cell Death or Poor Viability after Migalastat Incubation.

  • Possible Cause: Migalastat Cytotoxicity.

    • Troubleshooting: While generally well-tolerated at 10 µM, higher concentrations or prolonged exposure beyond the recommended 5 days could potentially induce cytotoxicity in sensitive cell lines. If you suspect cytotoxicity, perform a dose-response and time-course experiment to assess cell viability using a standard method like an MTS or LDH assay.

  • Possible Cause 2: Other Culture Conditions.

    • Troubleshooting: Review your general cell culture conditions. Factors such as contamination, nutrient depletion in the medium, or issues with CO2 and temperature in the incubator can lead to cell death.

Data Presentation

Table 1: Standard Parameters for the GLP-HEK Migalastat Amenability Assay

ParameterStandard Value/ConditionRationale
Cell Line Human Embryonic Kidney (HEK)-293Well-characterized, high transfection efficiency, and established for this assay.
Migalastat Concentration 10 µMReflects a clinically relevant plasma concentration and is effective for chaperoning.[3]
Incubation Time 5 days (120 hours)Allows for sufficient accumulation of stabilized α-Gal A for a detectable signal.[3]
Washout Period 2 hoursTo remove residual migalastat, which is a competitive inhibitor of α-Gal A.[3]
Amenability Criteria ≥1.2-fold increase in α-Gal A activity over baseline AND an absolute increase of ≥3% of wild-type α-Gal A activity.[3][6]Defines a significant and meaningful response to migalastat.

Experimental Protocols

Protocol 1: GLP-HEK Migalastat Amenability Assay

This protocol is a generalized version based on publicly available information on the GLP-HEK assay.

  • Cell Seeding:

    • Seed HEK-293 cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of transfection.

  • Transfection:

    • Transfect the cells with a mammalian expression vector containing the human GLA cDNA with the mutation of interest.

    • Include the following controls:

      • Wild-type GLA expressing vector (positive control).

      • Empty vector (mock control for background subtraction).

      • Untransfected cells (negative control).

    • Use a validated transfection reagent and protocol suitable for HEK-293 cells.

  • Migalastat Incubation:

    • 24 hours post-transfection, replace the culture medium with fresh medium containing either 10 µM migalastat or vehicle (e.g., sterile water or PBS).

    • Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO2.

  • Washout:

    • After the 5-day incubation, aspirate the medium containing migalastat.

    • Gently wash the cells twice with 200 µL of pre-warmed, sterile PBS per well.

    • Add 200 µL of fresh, pre-warmed, migalastat-free culture medium to each well.

    • Incubate for 2 hours at 37°C.

  • Cell Lysis:

    • After the washout, aspirate the medium and wash the cells once with PBS.

    • Add a suitable lysis buffer to each well to extract cellular proteins.

  • α-Gal A Activity Assay:

    • Determine the total protein concentration in each cell lysate.

    • Measure α-Gal A activity using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside.

    • Normalize the α-Gal A activity to the total protein concentration.

  • Data Analysis:

    • Subtract the background activity of the mock-transfected cells.

    • Calculate the fold-increase in activity for the migalastat-treated cells compared to the vehicle-treated cells for the mutant GLA.

    • Compare the absolute activity of the treated mutant to the activity of the wild-type GLA.

Visualizations

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded α-Gal A Misfolded α-Gal A Stabilized Complex Stabilized Complex Misfolded α-Gal A->Stabilized Complex Binding Degradation Degradation Misfolded α-Gal A->Degradation ER-Associated Degradation (ERAD) Migalastat Migalastat Migalastat->Stabilized Complex Chaperoning Functional α-Gal A Functional α-Gal A Stabilized Complex->Functional α-Gal A Trafficking & Dissociation (Acidic pH) GL-3 GL-3 Functional α-Gal A->GL-3 Substrate Cleavage Breakdown Products Breakdown Products GL-3->Breakdown Products

Caption: Mechanism of action of migalastat as a pharmacological chaperone.

Experimental_Workflow Start Start Seed HEK-293 Cells Seed HEK-293 Cells Start->Seed HEK-293 Cells Transfect with GLA mutant Transfect with GLA mutant Seed HEK-293 Cells->Transfect with GLA mutant Incubate 24h Incubate 24h Transfect with GLA mutant->Incubate 24h Add Migalastat (10 µM) Add Migalastat (10 µM) Incubate 24h->Add Migalastat (10 µM) Incubate 5 days Incubate 5 days Add Migalastat (10 µM)->Incubate 5 days Washout (2h) Washout (2h) Incubate 5 days->Washout (2h) Lyse Cells Lyse Cells Washout (2h)->Lyse Cells Measure α-Gal A Activity Measure α-Gal A Activity Lyse Cells->Measure α-Gal A Activity Analyze Data Analyze Data Measure α-Gal A Activity->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the migalastat amenability assay.

References

How to control for migalastat's inhibitory effects in lysosomal assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the inhibitory effects of migalastat in lysosomal assays for alpha-galactosidase A (α-Gal A).

Frequently Asked Questions (FAQs)

Q1: What is migalastat and how does it work?

Migalastat is an orally administered pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1] It is a potent, competitive inhibitor of the α-Gal A enzyme.[2] Migalastat binds to the active site of misfolded but potentially functional α-Gal A in the endoplasmic reticulum (ER), stabilizing the enzyme and facilitating its proper trafficking to the lysosome.[1][3] In the acidic environment of the lysosome and in the presence of its natural substrate, globotriaosylceramide (Gb3), migalastat dissociates, allowing the restored enzyme to metabolize accumulated Gb3.[2]

Q2: How does migalastat interfere with α-Gal A activity assays?

Since migalastat is a competitive inhibitor of α-Gal A, its presence in biological samples (e.g., blood, cell lysates) will compete with the artificial substrate used in fluorometric or colorimetric assays. This competition leads to an underestimation of the true α-Gal A activity, potentially yielding false-negative or misleadingly low results.[4] This is a critical consideration when assessing the biochemical response to migalastat therapy in patients.

Q3: What are the key strategies to control for migalastat's inhibitory effects?

The primary strategies to mitigate migalastat's interference are:

  • Timed Sample Collection: The most crucial step is to collect biological samples when migalastat concentrations are at their lowest. It is recommended to collect blood samples at least 24 hours after the last migalastat dose to allow for sufficient drug clearance.[4]

  • Sample Type Selection: Assays performed on peripheral blood mononuclear cells (PBMCs) are considered more reliable and less prone to interference from plasma-borne migalastat compared to dried blood spots (DBS).[4]

  • In Vitro Washout Procedures: For cell-based assays, a thorough washout procedure to remove migalastat from the culture medium before cell lysis is essential.

  • Quantification of Inhibition: In situations where residual migalastat is unavoidable, its inhibitory effect can be quantified and corrected for by creating a migalastat inhibition standard curve.

Q4: What is an "amenable" mutation?

An amenable mutation is a specific mutation in the GLA gene that results in a misfolded α-Gal A enzyme that can be stabilized by migalastat. An in vitro assay using human embryonic kidney (HEK) 293 cells is used to determine if a mutation is amenable. A mutation is classified as amenable if there is a ≥ 1.2-fold increase in α-Gal A activity over baseline and an absolute increase of ≥ 3% of wild-type α-Gal A activity in the presence of 10 μmol/L migalastat.[1][3]

Experimental Protocols and Troubleshooting

Protocol 1: α-Galactosidase A Activity Assay in PBMCs

This protocol describes a fluorometric assay to measure α-Gal A activity in peripheral blood mononuclear cells (PBMCs), a preferred sample type for minimizing migalastat interference.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS), pH 7.4

  • Erythrocyte lysis buffer (150 mM NH4Cl, 10 mM KHCO3, 1 mM EDTA, pH 7.4)

  • Passive lysis buffer (e.g., Promega)

  • α-Gal A Assay Buffer (e.g., 50 mM citrate buffer, pH 4.6)

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) substrate solution

  • α-Gal A Stop Buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • 4-Methylumbelliferone (4-MU) standard

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Ex: 360 nm, Em: 445 nm)

Procedure:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS.

    • Lyse remaining red blood cells by incubating the cell pellet in erythrocyte lysis buffer for 30 minutes on ice.

    • Wash the PBMC pellet twice with PBS.

  • Cell Lysis:

    • Resuspend the PBMC pellet in ice-cold passive lysis buffer.

    • Incubate on ice for 15-30 minutes with periodic vortexing.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

    • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Assay:

    • In a 96-well black microplate, add 10-20 µL of cell lysate to duplicate wells.

    • Prepare a reagent blank containing lysis buffer instead of cell lysate.

    • Prepare a 4-MU standard curve ranging from 0 to 20 µM.

    • Add α-Gal A Assay Buffer to each well to bring the volume to 50 µL.

    • Initiate the reaction by adding 50 µL of the 4-MU-α-Gal substrate solution to all wells except the standard curve wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Stop the reaction by adding 100 µL of α-Gal A Stop Buffer to all wells.

  • Data Analysis:

    • Measure the fluorescence at Ex: 360 nm and Em: 445 nm.

    • Subtract the reagent blank fluorescence from all sample readings.

    • Calculate the amount of 4-MU produced using the standard curve.

    • Express α-Gal A activity as nmol of 4-MU produced per hour per mg of protein.

Protocol 2: In Vitro Migalastat Washout Procedure for Cell Cultures

This procedure is designed to remove migalastat from cultured cells prior to performing α-Gal A activity assays.

Procedure:

  • Aspirate the migalastat-containing culture medium from the cells.

  • Wash the cells twice with a generous volume of pre-warmed, drug-free culture medium.

  • After the final wash, add fresh, pre-warmed, drug-free culture medium to the cells.

  • Incubate the cells for a "washout period" of at least 24 hours to allow for the dissociation and removal of intracellularly bound migalastat.

  • After the washout period, proceed with cell harvesting and lysis as described in Protocol 1.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Lower than expected α-Gal A activity in a patient on migalastat therapy. Residual migalastat in the sample is inhibiting the enzyme.1. Confirm that the blood sample was drawn at least 24 hours after the last migalastat dose. 2. If using DBS, consider re-assaying with PBMCs. 3. Perform a migalastat inhibition standard curve (see below) to quantify and correct for the inhibition.
High variability between replicate wells. Incomplete cell lysis or inaccurate pipetting.1. Ensure complete cell lysis by visual inspection under a microscope and optimize lysis buffer incubation time. 2. Use calibrated pipettes and ensure proper mixing of reagents.
High background fluorescence. Contaminated reagents or substrate degradation.1. Prepare fresh buffers and substrate solution. 2. Protect the 4-MU-α-Gal substrate from light. 3. Run a "no enzyme" control to assess background from the substrate itself.
Non-linear reaction kinetics (in kinetic assays). Substrate depletion or enzyme instability.1. Reduce the incubation time or use a lower concentration of cell lysate. 2. Ensure the assay buffer maintains the optimal pH for the enzyme.

Quantitative Data Summary

Parameter Value Significance Reference
Migalastat Half-life in Plasma 3-5 hoursDictates the necessary washout period before sample collection.-
Recommended Time for Sample Collection ≥ 24 hours post-doseMinimizes the concentration of circulating migalastat.[4]
Migalastat Concentration for Amenability Assay 10 µmol/LThe standard concentration used to define an amenable mutation.[1][3]
Amenability Criteria (Fold-change) ≥ 1.2-fold over baselineThe relative increase in enzyme activity required for amenability.[1][3]
Amenability Criteria (Absolute Increase) ≥ 3% of wild-type activityThe absolute increase in enzyme activity required for amenability.[1][3]

Visualizations

Diagrams

migalastat_mechanism cluster_er Endoplasmic Reticulum (pH ~7.2) cluster_lysosome Lysosome (pH ~4.6) misfolded_agal Misfolded α-Gal A stabilized_complex Migalastat-α-Gal A Complex misfolded_agal->stabilized_complex Binding & Stabilization degradation Proteasomal Degradation misfolded_agal->degradation ER-associated degradation migalastat_er Migalastat migalastat_er->stabilized_complex functional_agal Functional α-Gal A stabilized_complex->functional_agal Trafficking migalastat_lyso Migalastat functional_agal->migalastat_lyso Dissociation cleaved_gb3 Metabolized Gb3 functional_agal->cleaved_gb3 Catalysis gb3 Gb3 (Substrate) gb3->functional_agal

Caption: Mechanism of action of migalastat as a pharmacological chaperone for α-Gal A.

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_controls Essential Controls sample_collection 1. Sample Collection (≥ 24h post-migalastat) pbmc_isolation 2. PBMC Isolation sample_collection->pbmc_isolation cell_lysis 3. Cell Lysis pbmc_isolation->cell_lysis protein_quant 4. Protein Quantification cell_lysis->protein_quant enzyme_assay 5. α-Gal A Activity Assay protein_quant->enzyme_assay data_analysis 6. Data Analysis & Normalization enzyme_assay->data_analysis reagent_blank Reagent Blank enzyme_assay->reagent_blank positive_control Positive Control (Wild-type lysate) enzyme_assay->positive_control negative_control Negative Control (Fabry patient lysate) enzyme_assay->negative_control migalastat_curve Migalastat Inhibition Standard Curve enzyme_assay->migalastat_curve troubleshooting_logic start Low α-Gal A Activity Observed check_timing Was sample collected ≥ 24h post-dose? start->check_timing check_sample_type Was PBMC used? check_timing->check_sample_type Yes recollect_sample Re-collect sample at appropriate time check_timing->recollect_sample No run_inhibition_curve Perform Migalastat Inhibition Curve check_sample_type->run_inhibition_curve Yes reassay_with_pbmc Re-assay using PBMCs check_sample_type->reassay_with_pbmc No correct_for_inhibition Correct activity data for inhibition run_inhibition_curve->correct_for_inhibition other_issues Investigate other assay issues (e.g., reagents) run_inhibition_curve->other_issues No significant inhibition found

References

Validation & Comparative

Migalastat Hydrochloride: A Comparative Guide for Pharmacological Chaperones in Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, causing significant morbidity and mortality.[1] Treatment strategies have historically centered on enzyme replacement therapy (ERT). However, the advent of pharmacological chaperones has introduced a new therapeutic paradigm.

This guide provides a detailed comparison of migalastat hydrochloride, the first and currently only approved pharmacological chaperone for Fabry disease, with other therapeutic approaches. Given the landscape of available treatments, this comparison will focus on migalastat versus the standard of care, ERT. Additionally, we will explore emerging pharmacological chaperones in preclinical development.

Mechanism of Action: Pharmacological Chaperones in Fabry Disease

Pharmacological chaperones are small molecules that bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum to the lysosome, where they can exert their catalytic activity.[2][3] This approach is suitable for patients with "amenable" mutations, which produce a misfolded but potentially functional enzyme.[4]

This compound

Migalastat is an iminosugar analogue of the terminal galactose of Gb3.[5] It selectively and reversibly binds to the active site of certain mutant forms of α-Gal A. This binding stabilizes the enzyme, allowing it to traffic to the lysosome. Within the acidic environment of the lysosome and in the presence of high concentrations of substrate, migalastat dissociates, enabling the restored enzyme to metabolize Gb3.[2][6]

Mechanism of Action of Migalastat cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Misfolded_aGalA Misfolded α-Gal A Stabilized_Complex Migalastat-α-Gal A Complex Misfolded_aGalA->Stabilized_Complex Binding Proteasomal_Degradation Proteasomal Degradation Misfolded_aGalA->Proteasomal_Degradation ER-Associated Degradation Migalastat Migalastat Migalastat->Stabilized_Complex Active_aGalA Active α-Gal A Stabilized_Complex->Active_aGalA Trafficking & Dissociation Metabolism Gb3 Metabolism Active_aGalA->Metabolism Catalysis Gb3 Gb3 Substrate Gb3->Metabolism

Fig. 1: Mechanism of action of Migalastat.

Comparative Efficacy: Migalastat vs. Enzyme Replacement Therapy (ERT)

Direct comparative data for migalastat against other pharmacological chaperones is unavailable as it is the sole approved agent in its class. The pivotal Phase III ATTRACT study provides a robust dataset for comparing migalastat to ERT in patients previously treated with ERT.

Data Presentation
ParameterMigalastatERTStudy/Source
Renal Function ATTRACT[7]
Mean Annualized Change in eGFR (mL/min/1.73m²)Comparable to ERTComparable to MigalastatATTRACT[7]
Mean Change in 24-hour Urine Protein (mg) at 18 months49.2194.5ATTRACT[8]
Cardiac Function ATTRACT[7]
Mean Change in Left Ventricular Mass Index (LVMi) (g/m²) at 18 months-6.6 (significant decrease)No significant changeATTRACT[7]
Biomarkers
Plasma lyso-Gb3Remained low and stable after switching from ERT-ATTRACT[7]
α-Gal A ActivitySignificant increase in patients with amenable mutations-[5]
Clinical Events ATTRACT[7]
Predefined renal, cardiac, or cerebrovascular events at 18 months29% of patients44% of patientsATTRACT[7]
Administration Oral (150 mg every other day)Intravenous infusion (every 2 weeks)[4]

Emerging Pharmacological Chaperones

While migalastat is the only approved pharmacological chaperone for Fabry disease, research into novel chaperones continues.

PBX Galactose Analogues

Recent preclinical studies have investigated PBX galactose analogues as potential pharmacological chaperones.[9] In cellular models, certain PBX compounds demonstrated the ability to stabilize α-Gal A and increase its activity, even for some GLA variants that are not amenable to treatment with migalastat.[9][10] This suggests that these compounds may have a different binding mode or stabilizing effect compared to migalastat. However, no clinical data is available for these compounds, and further investigation is required to determine their safety and efficacy in humans.

Non-Inhibitory Chaperones

A theoretical advantage of non-inhibitory chaperones is that they would not compete with the substrate at the active site, potentially leading to a wider therapeutic window. Research in this area is ongoing, but no specific non-inhibitory chaperones for Fabry disease have progressed to late-stage development.

Experimental Protocols

In Vitro Amenability Assay (HEK-293 Assay)

This assay is crucial for identifying patients with amenable mutations who are eligible for migalastat therapy.

Objective: To determine if a specific GLA mutation results in an α-Gal A enzyme that can be stabilized by migalastat, leading to increased enzyme activity.

Methodology:

  • Vector Construction: The GLA gene containing the specific mutation of interest is cloned into an expression vector.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and then transfected with the expression vector containing the mutant GLA gene.

  • Incubation with Migalastat: The transfected cells are incubated in the presence or absence of a clinically relevant concentration of migalastat (e.g., 10 µM) for a specified period (e.g., 72 hours).[9]

  • Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular proteins, including the α-Gal A enzyme.

  • α-Gal A Activity Measurement: The α-Gal A activity in the cell lysates is measured using a fluorogenic substrate, such as 4-methylumbelliferyl-α-D-galactopyranoside.[11] The fluorescence generated is proportional to the enzyme activity.

  • Data Analysis: The α-Gal A activity of the migalastat-treated cells is compared to that of the untreated cells. A mutation is classified as "amenable" if the enzyme activity meets two criteria: a predefined relative increase over baseline (e.g., ≥1.2-fold) and a predefined absolute increase relative to wild-type α-Gal A activity (e.g., ≥3.0%).[12]

HEK-293 Amenability Assay Workflow Start Start Vector Construct Expression Vector (Mutant GLA) Start->Vector Transfect Transfect HEK-293 Cells Vector->Transfect Incubate_Control Incubate (No Migalastat) Transfect->Incubate_Control Incubate_Migalastat Incubate (with Migalastat) Transfect->Incubate_Migalastat Lyse_Cells_Control Lyse Cells Incubate_Control->Lyse_Cells_Control Lyse_Cells_Migalastat Lyse Cells Incubate_Migalastat->Lyse_Cells_Migalastat Assay_Control Measure α-Gal A Activity Lyse_Cells_Control->Assay_Control Assay_Migalastat Measure α-Gal A Activity Lyse_Cells_Migalastat->Assay_Migalastat Compare Compare Activities Assay_Control->Compare Assay_Migalastat->Compare Amenable Amenable Mutation Compare->Amenable Criteria Met NonAmenable Non-Amenable Mutation Compare->NonAmenable Criteria Not Met

Fig. 2: Workflow of the HEK-293 amenability assay.
Quantification of α-Galactosidase A Activity

Objective: To measure the enzymatic activity of α-Gal A in biological samples (e.g., leukocytes, plasma, tissue homogenates).

Methodology:

  • Sample Preparation: Leukocytes are isolated from whole blood, or tissues are homogenized. Cell lysates are prepared to release the enzyme.

  • Enzymatic Reaction: A known amount of protein from the sample lysate is incubated with a fluorogenic substrate, 4-methylumbelliferyl-α-D-galactopyranoside, in an appropriate buffer at a specific pH (e.g., 4.5) and temperature (e.g., 37°C).[13]

  • Reaction Termination: The reaction is stopped after a defined time by adding a high pH stop buffer.

  • Fluorometric Measurement: The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer (excitation ~360 nm, emission ~445 nm).[13]

  • Calculation: The enzyme activity is calculated based on a standard curve of 4-methylumbelliferone and is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.

Quantification of Gb3 and lyso-Gb3

Objective: To measure the levels of the biomarkers globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3) in plasma, urine, or tissue samples.

Methodology:

  • Sample Extraction: Lipids, including Gb3 and lyso-Gb3, are extracted from the biological matrix using a solid-phase or liquid-liquid extraction method.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for both Gb3 and lyso-Gb3 is added to the sample prior to extraction to account for variability.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC).

  • Mass Spectrometric Detection: The separated lipids are detected and quantified using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[7][14] Specific precursor-to-product ion transitions are monitored for the native analytes and their internal standards.

  • Quantification: The concentration of Gb3 and lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Logical Comparison of Therapeutic Approaches

Comparison of Therapeutic Approaches for Fabry Disease cluster_Migalastat Migalastat (Pharmacological Chaperone) cluster_ERT Enzyme Replacement Therapy (ERT) M_Admin Oral Administration M_Mech Stabilizes Endogenous Mutant α-Gal A M_Admin->M_Mech M_Target Patients with Amenable Mutations M_Mech->M_Target M_Adv Convenient Dosing, Potential for Broader Tissue Distribution M_Target->M_Adv M_Disadv Not for all Mutations M_Target->M_Disadv E_Admin Intravenous Infusion E_Mech Provides Exogenous Recombinant α-Gal A E_Admin->E_Mech E_Target Broad Patient Population E_Mech->E_Target E_Adv Applicable to most Mutations E_Target->E_Adv E_Disadv Burdensome Administration, Potential for Infusion Reactions and Antibody Development E_Target->E_Disadv

Fig. 3: Logical comparison of Migalastat and ERT.

Conclusion

This compound represents a significant advancement in the treatment of Fabry disease, offering an oral therapeutic option for patients with amenable mutations.[7] Clinical data from the ATTRACT study demonstrates its comparability to ERT in maintaining renal function and superiority in reducing cardiac mass in a specific patient population.[7] The primary limitation of migalastat is its applicability to only a subset of the Fabry disease population.

The development of new pharmacological chaperones, such as the preclinical PBX galactose analogues, holds promise for potentially expanding this therapeutic approach to a broader range of mutations.[9] Future research should focus on the clinical development of these novel chaperones and the exploration of non-inhibitory chaperones to further refine and personalize the treatment of Fabry disease. For drug development professionals, the success of migalastat underscores the potential of targeted, mutation-specific therapies for genetic disorders.

References

A Researcher's Guide to Migalastat Amenability Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of Fabry disease therapeutics, understanding the nuances of migalastat amenability assays is critical. Migalastat, a pharmacological chaperone, is approved for the treatment of Fabry disease in patients with specific amenable mutations in the α-galactosidase A (GLA) gene.[1][2][3] The determination of this amenability hinges on in vitro assays that assess the responsiveness of mutant α-Gal A enzyme to migalastat. This guide provides a comprehensive comparison of different migalastat amenability assays, supported by experimental data and detailed protocols, to aid in the informed selection and interpretation of these vital diagnostic tools.

The Gold Standard: The GLP-HEK Assay

The Good Laboratory Practice (GLP)-validated Human Embryonic Kidney (HEK)-based assay is the industry standard for determining migalastat amenability.[2][4] It is a cell-based assay that involves the transient expression of GLA variants in HEK-293 cells. The core principle of the assay is to measure the increase in α-Gal A enzyme activity after incubation with migalastat.

A GLA variant is classified as "amenable" if it meets two key criteria:

  • A relative increase in α-Gal A activity of at least 1.2-fold compared to the baseline activity of the mutant enzyme without migalastat.[2][5]

  • An absolute increase in α-Gal A activity that is at least 3.0% of the wild-type (WT) α-Gal A activity.[2][5][6]

This GLP-HEK assay is performed in a centralized, certified laboratory to ensure consistency and minimize inter-assay variability.[4]

Alternative Approaches: In-House Amenability Assays

Several research laboratories have developed their own "in-house" HEK-based amenability assays. While these assays are based on the same fundamental principle as the GLP-HEK assay, they often have variations in their protocols which can lead to discrepant results. These differences can include the specific HEK cell line used, the concentration of migalastat, the duration of incubation, and the methods for normalizing transfection efficiency.[7][8]

Quantitative Comparison of Assay Performance

Studies have highlighted discrepancies in amenability classification between the GLP-HEK assay and some in-house assays. For instance, a study by Oommen et al. found that out of 59 GLA variants tested, six showed conflicting amenability classifications between their in-house assay and the established GLP-HEK assay.[5] Such discrepancies underscore the importance of standardized protocols and the potential for misclassification when using non-validated assays.

Below is a summary of key methodological differences and a comparison of results for a subset of discordant variants:

Table 1: Methodological Comparison of Migalastat Amenability Assays

ParameterGLP-HEK AssayIn-House Assay (Oommen et al. Example)In-House Assay (Lukas et al. Example)
Cell Line HEK-293HEK-293HEK-293T
Migalastat Concentration 10 µM10 µM20 µM
Incubation Time 4-5 days5 days60 hours
Transfection Control qPCRCo-transfected Secreted Embryonic Alkaline Phosphatase (SEAP)Semi-quantitative Western blot
Amenability Criteria ≥1.2-fold relative increase AND ≥3% of WT absolute increase≥1.2-fold relative increase AND ≥3% of WT absolute increase≥1.5-fold relative increase OR >5% of WT activity

Table 2: Comparison of Amenability Classification for Discordant GLA Variants

GLA VariantGLP-HEK Assay AmenabilityOommen et al. In-House Assay Amenability
A20P AmenableNot Amenable
N34S AmenableNot Amenable
R49G AmenableNot Amenable
L89P AmenableNot Amenable
A97V Not AmenableAmenable
G98R Not AmenableAmenable

Data sourced from Oommen et al. and presented for illustrative purposes.

Experimental Protocols

GLP-HEK Amenability Assay Protocol (Summarized)
  • Vector Construction: The specific GLA mutation is introduced into an expression vector.

  • Cell Culture and Transfection: HEK-293 cells are cultured and then transiently transfected with the vector containing the GLA variant. A vector with wild-type GLA and an empty vector are used as positive and negative controls, respectively.

  • Migalastat Incubation: A set of transfected cells is incubated with a specific concentration of migalastat (typically 10 µM) for 4-5 days. A parallel set is incubated without migalastat to serve as a baseline control.

  • Cell Lysis: After incubation, the cells are washed to remove excess migalastat and then lysed to release the intracellular proteins, including the α-Gal A enzyme.

  • Enzyme Activity Measurement: The α-Gal A activity in the cell lysates is measured using a synthetic fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).

  • Data Analysis: The increase in enzyme activity in the presence of migalastat is calculated relative to the baseline and as a percentage of wild-type activity.

  • Transfection Efficiency Normalization: Quantitative PCR (qPCR) is used to measure the amount of transfected plasmid DNA, allowing for normalization of the enzyme activity data.[4]

Example In-House HEK-Based Assay Protocol (Summarized from Oommen et al.)

This protocol is similar to the GLP-HEK assay with the following key differences:

  • Transfection Efficiency Normalization: Instead of qPCR, this assay uses co-transfection with a plasmid expressing Secreted Embryonic Alkaline Phosphatase (SEAP). The SEAP activity in the culture medium is measured to normalize for transfection efficiency.[4]

  • Data Calculation: There can be subtle differences in how the final fold-increase and percentage of wild-type activity are calculated, which can contribute to discrepant results.[4]

Visualizing the Mechanism and Workflow

To further clarify the underlying biology and experimental processes, the following diagrams are provided.

migalastat_pathway cluster_Transport stabilized_alphaGalA stabilized_alphaGalA stabilized_alphaGalA_lys stabilized_alphaGalA_lys stabilized_alphaGalA->stabilized_alphaGalA_lys Transport

Caption: Migalastat's mechanism of action as a pharmacological chaperone.

amenability_assay_workflow transfection transfection incubation_with incubation_with transfection->incubation_with incubation_without incubation_without transfection->incubation_without lysis lysis incubation_with->lysis incubation_without->lysis activity_assay activity_assay lysis->activity_assay data_analysis data_analysis activity_assay->data_analysis amenability amenability data_analysis->amenability

Caption: Generalized workflow for a HEK-based migalastat amenability assay.

Conclusion

The choice of a migalastat amenability assay has direct implications for patient eligibility for this chaperone therapy. The GLP-HEK assay remains the validated standard for making clinical decisions. While in-house assays can be valuable research tools, the potential for discrepant results due to methodological variations necessitates careful validation and comparison against the gold standard. For drug development professionals and researchers, a thorough understanding of these assay methodologies and their inherent variabilities is paramount for the accurate assessment of migalastat's therapeutic potential across different GLA genotypes.

References

A Statistical and Mechanistic Comparison of Migalastat and Enzyme Replacement Therapy for Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the clinical performance and underlying biology of current Fabry disease therapies.

This guide provides a detailed comparison of migalastat, an oral pharmacological chaperone, with enzyme replacement therapies (ERTs), the established standard of care for Fabry disease. We present a statistical analysis of key clinical trial data, detailed experimental methodologies, and a visualization of the relevant biological pathways to support research and development in this field.

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the progressive renal, cardiac, and cerebrovascular complications of the disease.

Current therapeutic strategies primarily involve either replacing the deficient enzyme with a recombinant form (Enzyme Replacement Therapy) or, in patients with amenable mutations, using a pharmacological chaperone like migalastat to restore the function of the patient's own α-Gal A. This guide directly compares these approaches, focusing on the pivotal clinical trial data for migalastat (FACETS and ATTRACT studies) and the ERTs, agalsidase alfa and agalsidase beta.

Comparative Efficacy: A Tabular Analysis of Clinical Trial Data

The following tables summarize the key efficacy outcomes from the pivotal clinical trials of migalastat and the two main enzyme replacement therapies, agalsidase alfa and agalsidase beta.

Renal Function
Parameter Migalastat (ATTRACT Trial) Enzyme Replacement Therapy (ATTRACT Trial) Agalsidase Alfa (Pivotal Trials) Agalsidase Beta (Pivotal Trials)
Annualized Change in eGFR (mL/min/1.73 m²) -0.40-1.03Stable in patients with baseline eGFR ≥60 mL/min/1.73 m² over 10 years[1]Slower decline in eGFR compared to untreated patients[2][3]
Study Population ERT-experienced patients with amenable mutationsERT-experienced patientsERT-naïve and experienced patientsERT-naïve and experienced patients
Trial Duration 18 months18 monthsUp to 10 years (observational)Up to 54 months
Cardiac Outcomes
Parameter Migalastat (ATTRACT Trial) Enzyme Replacement Therapy (ATTRACT Trial) Agalsidase Alfa (Pivotal Trials) Agalsidase Beta (Pivotal Trials)
Change in Left Ventricular Mass Index (LVMi) (g/m²) -6.6 (statistically significant decrease)-2.0 (not statistically significant)Stable in patients without baseline LVH over 10 years[1]Reduction in LVMi observed in some studies
Composite Cardiac Events 29% of patients experienced a renal, cardiac, or cerebrovascular event44% of patients experienced a renal, cardiac, or cerebrovascular eventData on composite events varies across studiesFewer composite cardiac events compared to placebo (5.9% vs. 12.9%, not statistically significant)[4]
Study Population ERT-experienced patients with amenable mutationsERT-experienced patientsERT-naïve and experienced patientsERT-naïve and experienced patients
Trial Duration 18 months18 monthsUp to 10 years (observational)Up to 35 months
Substrate Reduction
Parameter Migalastat (FACETS Trial) Enzyme Replacement Therapy (Agalsidase Alfa/Beta)
Reduction in Kidney Interstitial Capillary Gb3 Did not meet the primary endpoint in the intent-to-treat population. A post-hoc analysis of patients with amenable mutations showed a statistically significant reduction.Demonstrates clearance of Gb3 from renal capillary endothelial cells.
Plasma Gb3/lyso-Gb3 Significant reductions in plasma lyso-Gb3.Significant reductions in plasma Gb3.
Study Population ERT-naïve patientsERT-naïve and experienced patients
Trial Duration 6 months (double-blind phase)Varies by trial

Emerging Therapies: Substrate Reduction

A newer class of oral therapies, substrate reduction therapies (SRTs), aims to decrease the production of Gb3.

Drug Mechanism of Action Key Clinical Trial Findings
Lucerastat Glucosylceramide synthase inhibitorPhase 3 MODIFY trial did not meet its primary endpoint of reducing neuropathic pain, although it did significantly reduce plasma Gb3 levels[5][6].
Venglustat Glucosylceramide synthase inhibitorA Phase 2a study showed significant reductions in Gb3 and no signs of disease progression over three years in a small number of men with classic Fabry disease[7][8][9].

Experimental Protocols and Methodologies

A detailed understanding of the experimental design is crucial for interpreting clinical trial data. Below are summaries of the methodologies used in the pivotal trials.

Migalastat Clinical Trials
  • ATTRACT Study (NCT00925301): This was a Phase 3, randomized, open-label, active-controlled study comparing the efficacy and safety of migalastat to ERT in patients with Fabry disease who were already receiving ERT. The co-primary endpoints were the annualized rates of change in estimated Glomerular Filtration Rate (eGFR) and measured GFR (iohexol). Cardiac assessments included changes in Left Ventricular Mass Index (LVMi) measured by cardiac MRI.

  • FACETS Study (NCT00925301): This was a Phase 3, randomized, double-blind, placebo-controlled study in ERT-naïve patients. The primary endpoint was the proportion of patients with a ≥50% reduction in globotriaosylceramide (Gb3) inclusions in kidney interstitial capillaries from baseline to 6 months, as assessed by light microscopy of kidney biopsies.

Enzyme Replacement Therapy Pivotal Trials
  • Agalsidase Alfa: Pivotal trials were randomized, double-blind, placebo-controlled studies. Key endpoints included assessments of renal function (e.g., GFR), cardiac parameters (e.g., LVMi by echocardiography), and neuropathic pain. Long-term observational data is available from the Fabry Outcome Survey (FOS)[1][10].

  • Agalsidase Beta: The pivotal trial was a randomized, double-blind, placebo-controlled study. The primary endpoint was a composite of clinical events, including renal, cardiac, and cerebrovascular events, or death[11]. Substrate reduction was assessed by measuring Gb3 clearance in renal peritubular capillaries.

Mechanism of Action and Signaling Pathways

The therapeutic approaches of migalastat and ERTs differ fundamentally in their mechanism of action.

Fabry Disease Pathophysiology

The deficiency of α-galactosidase A leads to the accumulation of Gb3 in lysosomes. This triggers a cascade of downstream cellular events, including:

  • Inflammatory Signaling: Gb3 accumulation can activate inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and NF-κB signaling pathways, leading to the production of pro-inflammatory cytokines[12][13].

  • mTOR Pathway Dysregulation: The buildup of sphingolipids can disrupt the function of the mTOR pathway, which in turn affects autophagy, lysosomal function, and mitochondrial homeostasis[12].

  • Endothelial Dysfunction: Gb3 accumulation in endothelial cells contributes to vascular inflammation and dysfunction.

Fabry_Disease_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects Gb3 Gb3 alpha-Gal A alpha-Gal A Gb3->alpha-Gal A Metabolized Deficient alpha-Gal A Deficient alpha-Gal A Gb3->Deficient alpha-Gal A Not Metabolized Metabolites Metabolites Gb3 Accumulation Gb3 Accumulation Deficient alpha-Gal A->Gb3 Accumulation Inflammation Inflammation Gb3 Accumulation->Inflammation activates TLR4/NF-kB mTOR Dysregulation mTOR Dysregulation Gb3 Accumulation->mTOR Dysregulation disrupts Endothelial Dysfunction Endothelial Dysfunction Gb3 Accumulation->Endothelial Dysfunction Organ Damage Organ Damage Inflammation->Organ Damage mTOR Dysregulation->Organ Damage impaired autophagy Endothelial Dysfunction->Organ Damage

Figure 1: Pathophysiological cascade in Fabry disease.

Therapeutic Interventions

Therapeutic_Intervention cluster_ERT Enzyme Replacement Therapy cluster_Migalastat Migalastat (Pharmacological Chaperone) Recombinant alpha-Gal A Recombinant alpha-Gal A Lysosome_ERT Lysosome Recombinant alpha-Gal A->Lysosome_ERT Uptake Gb3_ERT Gb3 Recombinant alpha-Gal A->Gb3_ERT Metabolizes Metabolites_ERT Metabolites Gb3_ERT->Metabolites_ERT Misfolded alpha-Gal A Misfolded alpha-Gal A Migalastat Migalastat Misfolded alpha-Gal A->Migalastat Binds to Stabilized alpha-Gal A Stabilized alpha-Gal A Migalastat->Stabilized alpha-Gal A Stabilizes Lysosome_Migalastat Lysosome Stabilized alpha-Gal A->Lysosome_Migalastat Trafficking Gb3_Migalastat Gb3 Stabilized alpha-Gal A->Gb3_Migalastat Metabolizes Metabolites_Migalastat Metabolites Gb3_Migalastat->Metabolites_Migalastat

Figure 2: Mechanisms of action for ERT and migalastat.

Conclusion

Migalastat offers a targeted, oral therapeutic option for Fabry disease patients with amenable mutations, demonstrating comparable efficacy to ERT in stabilizing renal function and showing a significant reduction in cardiac mass in the ATTRACT study. ERTs remain a cornerstone of treatment for a broader range of Fabry patients and have a longer history of clinical use, with proven efficacy in reducing substrate accumulation and slowing disease progression. The choice of therapy depends on the patient's genetic profile, clinical presentation, and shared decision-making with their healthcare provider. The emergence of substrate reduction therapies and ongoing research into gene therapy promise to further expand the therapeutic landscape for Fabry disease. This guide provides a foundational resource for researchers to understand the current clinical and mechanistic data, and to inform the development of next-generation therapies.

References

Head-to-Head Clinical Studies: Migalastat vs. Agalsidase Alfa/Beta in Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of migalastat, an oral pharmacological chaperone, with agalsidase alfa and agalsidase beta, the standard enzyme replacement therapies (ERTs) for Fabry disease. The core of this comparison is built upon data from head-to-head clinical trials, primarily the pivotal Phase 3 ATTRACT (AT1001-012) study, offering researchers, scientists, and drug development professionals a detailed overview of their comparative efficacy and safety.

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A (α-Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[1][2] This accumulation drives the progressive renal, cardiac, and cerebrovascular complications of the disease.[3] Treatment strategies aim to either replace the deficient enzyme with a recombinant form (agalsidase alfa or beta) or, in the case of migalastat, to stabilize and enhance the function of the patient's own residual, amenable mutant α-Gal A.[1][4]

Comparative Efficacy and Safety: The ATTRACT Study

The ATTRACT study was a Phase 3, randomized, open-label, active-controlled trial designed to evaluate the efficacy and safety of switching from ERT (agalsidase alfa or beta) to oral migalastat in patients with Fabry disease who have amenable GLA mutations.[1][5][6]

Renal Function

The co-primary endpoints of the ATTRACT study were the annualized changes in estimated Glomerular Filtration Rate (eGFR) and measured GFR (mGFR). The results demonstrated that migalastat had a comparable effect to ERT on preserving renal function over 18 months.[1][5]

Table 1: Comparison of Annualized Change in Renal Function (18-Month Data from ATTRACT Study)

ParameterMigalastat (Switched from ERT)ERT (Continued)
Annualized Mean Change in eGFR (CKD-EPI) -0.4 mL/min/1.73 m²-1.0 mL/min/1.73 m²
Annualized Mean Change in mGFR (iohexol) Met criteria for comparability with ERTMet criteria for comparability with migalastat
Mean Change in 24-hour Urine Protein from Baseline 49.2 mg194.5 mg

Source: Hughes et al., 2017.[4][5]

Long-term data from the open-label extension of the ATTRACT study showed that eGFR remained stable in patients treated with migalastat for up to 30 months.[7][8][9] An integrated analysis of phase 3 trials and their extensions reported that migalastat-treated patients maintained generally stable renal function for up to 8.6 years.[3][10]

Cardiac Outcomes

A key secondary endpoint was the change in left ventricular mass index (LVMi), a measure of cardiac hypertrophy, which is a common and serious complication of Fabry disease.

Table 2: Comparison of Cardiac Outcomes (18-Month Data from ATTRACT Study)

ParameterMigalastat (Switched from ERT)ERT (Continued)
Mean Change in LVMi from Baseline -6.6 g/m² (statistically significant decrease)-2.0 g/m² (not a significant change)
Patients with Left Ventricular Hypertrophy (LVH) at Baseline Showed the largest decreases in LVMiNo significant change observed

Source: Hughes et al., 2017.[1][5]

The significant reduction in LVMi observed in the migalastat group suggests a potential advantage in reversing or halting the progression of Fabry-related cardiomyopathy.[5] This effect was sustained in the long-term, with LVMi decreasing from baseline at month 30 in patients with baseline left ventricular hypertrophy who were continuously treated with migalastat.[7][8]

Composite Clinical Events

The ATTRACT study also assessed a composite clinical outcome of renal, cardiac, or cerebrovascular events.

Table 3: Composite Clinical Events (18-Month Data from ATTRACT Study)

OutcomeMigalastat (Switched from ERT)ERT (Continued)
Percentage of Patients Experiencing an Event 29%44%

Source: Hughes et al., 2017.[1][5]

While not statistically significant, the lower incidence of composite clinical events in the migalastat group is a noteworthy finding.[5]

Biomarkers

Plasma globotriaosylsphingosine (lyso-Gb3) is a key biomarker for Fabry disease. In patients who switched from ERT to migalastat, plasma lyso-Gb3 levels remained low and stable throughout the 18-month study period.[1][5]

Patient-Reported Outcomes and Safety

Patient-reported outcomes, including scores on the SF-36v2 and the Brief Pain Inventory, were comparable between the migalastat and ERT groups, indicating no negative impact on quality of life after switching to oral therapy.[5]

Migalastat was generally safe and well-tolerated.[1][5] The frequency of treatment-emergent adverse events was similar between the migalastat and ERT groups (94% and 95%, respectively).[5] The most common adverse events in the migalastat group were nasopharyngitis and headache, with comparable frequencies in the ERT group.[5] Notably, serious adverse events were less common in the migalastat group (19%) compared to the ERT group (33%).[5]

Experimental Protocols

ATTRACT Study Design

The ATTRACT study (NCT01218659) was a Phase 3, multicenter, randomized, open-label, active-controlled study.[6]

  • Participants : 60 adult patients (56% female) with a confirmed diagnosis of Fabry disease and an amenable GLA mutation, who had been receiving ERT (agalsidase alfa or beta) for at least 12 months.[5]

  • Randomization : Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat (150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase beta 1.0 mg/kg every two weeks) for 18 months.[5][9]

  • Primary Endpoints : The co-primary endpoints were the mean annualized changes in estimated glomerular filtration rate (eGFRCKD-EPI) and measured GFR (mGFRiohexol). Comparability was assessed based on a pre-specified threshold of the difference between the means being within 2.2 mL/min/1.73 m²/year and a greater than 50% overlap of the 95% confidence intervals.[11]

  • Secondary Endpoints : Included changes in LVMi, a composite of Fabry-associated clinical events (renal, cardiac, or cerebrovascular), plasma lyso-Gb3 levels, and patient-reported outcomes.

ATTRACT_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1.5:1) cluster_treatment 18-Month Treatment Period cluster_outcomes Outcome Assessment P Fabry Disease Patients on ERT (≥12 months) with Amenable Mutations R Randomization P->R M Switch to Migalastat (150 mg every other day) R->M n=36 E Continue ERT (Agalsidase alfa or beta) R->E n=24 O Primary Endpoints: - Annualized change in eGFR - Annualized change in mGFR Secondary Endpoints: - Change in LVMi - Composite Clinical Events - Plasma lyso-Gb3 - Patient-Reported Outcomes - Safety M->O E->O

ATTRACT Study Workflow Diagram

Mechanism of Action

The fundamental difference between migalastat and ERT lies in their mechanisms of action. ERT provides an external source of the α-Gal A enzyme, while migalastat acts as a pharmacological chaperone to enhance the function of the patient's own mutant enzyme.

Mechanism_of_Action cluster_migalastat Migalastat (Pharmacological Chaperone) cluster_ert Agalsidase Alfa/Beta (ERT) M1 Misfolded Amenable α-Gal A in ER M2 Migalastat binds and stabilizes α-Gal A M1->M2 Oral Administration M3 Correct Trafficking to Lysosome M2->M3 M4 Migalastat dissociates, restoring enzyme activity M3->M4 M5 Gb3 Substrate Degradation M4->M5 E1 Recombinant α-Gal A E2 Uptake into cells via M6P receptor E1->E2 Intravenous Infusion E3 Delivery to Lysosome E2->E3 E4 Gb3 Substrate Degradation E3->E4

Comparative Mechanism of Action

Conclusion

Head-to-head data from the ATTRACT study demonstrates that for patients with Fabry disease and amenable mutations, switching from ERT to oral migalastat is a viable therapeutic strategy. Migalastat showed comparable efficacy to ERT in maintaining renal function and was associated with a significant reduction in left ventricular mass index.[1][5] The oral administration of migalastat offers a less burdensome treatment regimen compared to the bi-weekly intravenous infusions of ERT, with a comparable safety profile.[4][5] These findings are crucial for informing clinical decisions and guiding future research in the development of therapies for Fabry disease.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Migalastat Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of active pharmaceutical ingredients such as Migalastat Hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to maintain a safe laboratory environment.

Physicochemical and Hazard Identification

This compound is a white to almost white crystalline solid.[1] It is freely soluble in aqueous media between pH 1.2 and 7.5.[1][2] The substance is classified as harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[3]

Property Data
Appearance White to almost white crystalline solid[1]
Solubility Freely soluble between pH 1.2 and pH 7.5 in aqueous media[1][2]
pKa 7.47 ± 0.01[1][2]
Molecular Formula C₆H₁₄ClNO₄
Molecular Weight 199.63 g/mol [4]
Acute Oral Toxicity Category 4 (Harmful if swallowed)[3]
LD50 (Oral) No data available[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[3]
Respiratory Irritation May cause respiratory irritation[3]
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations
Eye Protection Wear safety goggles with side-shields.[3]
Hand Protection Wear protective gloves. Inspect gloves prior to use and use proper glove removal technique.[6]
Body Protection Wear a protective lab coat or a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][6]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. In case of insufficient ventilation, wear a suitable respirator. For higher-risk activities, a self-contained breathing apparatus may be necessary.[3][6]

Procedural Guidance for Handling this compound

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this potent pharmaceutical compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3] For operations that may generate dust, such as weighing or reconstitution, use a chemical fume hood or a powder containment hood.

  • Designated Area: Designate a specific area for handling potent compounds to prevent cross-contamination.

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible.[3]

Handling and Personal Hygiene
  • Avoid Dust Formation: Take care to avoid the formation and spread of dust.[6][7]

  • Direct Contact: Avoid direct contact with the substance, including skin and eye contact, and inhalation.[3][7]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday after handling the compound.[6]

Storage
  • Container: Keep the container tightly sealed in a cool, well-ventilated area.[3] The product is hygroscopic, so take precautions to avoid contact with atmospheric moisture and consider storing under argon.[7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]

Accidental Release Measures
  • Evacuation: Evacuate personnel to a safe area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

  • Cleanup: For spills, wear appropriate PPE. Pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[6]

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Disposal Plan
  • Waste Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[6] All disposal practices must be in accordance with federal, state, and local regulations.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[6]

Handling Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound, from receiving the compound to its final disposal, emphasizing safety and compliance at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_equipment Verify Safety Equipment (Fume Hood, Eyewash) prep_area->prep_equipment handling_receive Receive and Log Compound prep_equipment->handling_receive Proceed to Handling handling_weigh Weighing (in containment) handling_receive->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Surfaces handling_procedure->cleanup_decontaminate Procedure Complete cleanup_storage Store Compound in Designated Location cleanup_decontaminate->cleanup_storage disposal_waste Segregate Waste (Solid, Liquid) cleanup_storage->disposal_waste Dispose of Waste disposal_container Package in Labeled, Sealed Containers disposal_waste->disposal_container disposal_pickup Arrange for Licensed Waste Disposal disposal_container->disposal_pickup exit exit disposal_pickup->exit End of Process

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.